Serabelisib

Catalog No.
S548404
CAS No.
1268454-23-4
M.F
C19H17N5O3
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serabelisib

CAS Number

1268454-23-4

Product Name

Serabelisib

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

solubility

Soluble in DMSO, not in water

Synonyms

INK1117; INK-1117; INK 1117; MLN1117; MLN 1117; MLN-1117; TAK-117; TAK 117; TAK117; Serabelisib

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

The exact mass of the compound Serabelisib is 363.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serabelisib PI3K alpha inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Isoform Selectivity

The therapeutic utility of serabelisib hinges on its high selectivity for the p110α isoform over other class I PI3Ks. Biochemical profiling reveals its potency and selectivity profile [1] [2]:

PI3K Isoform Reported IC50 (nM)
PI3Kα 5 - 15 nM
PI3Kβ 4,500 - 5,000 nM
PI3Kγ 1,900 - 2,000 nM
PI3Kδ 13,900 nM

This selectivity is determined by interactions with non-conserved residues within the ATP-binding pocket of the p110α subunit. Molecular dynamics simulations suggest that selective inhibitors like this compound achieve their specificity through an induced fit into a cleft between specific residues, known as the selectivity or specificity pocket [2]. By sparing PI3Kδ and PI3Kγ, which are critical for immune cell function, this compound aims to avoid the severe immune-related toxicities that have limited the use of broader PI3K inhibitors [3].

Biological Consequences in Cancer Cells

By specifically inhibiting PI3Kα, this compound disrupts a critical signaling hub. The diagram below illustrates the signaling pathway and the points where this compound acts.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Alpha PI3Kα (p110α) RTK->PI3K_Alpha Activates PIP3 PIP3 PI3K_Alpha->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates (Feedback) Processes Cell Growth Proliferation Survival mTORC1->Processes Promotes mTORC2->AKT Phosphorylates (Feedback) This compound This compound This compound->PI3K_Alpha Inhibits

The primary cellular consequences of this inhibition include:

  • Suppression of Pro-Growth Signaling: Reduction in phosphorylated AKT and its downstream effectors, including the mTORC1 complex, leading to decreased phosphorylation of S6 kinase and 4E-BP1, key regulators of protein synthesis and cell growth [4] [3].
  • Induction of Apoptosis and Cell Cycle Arrest: By crippling this essential survival pathway, this compound can promote programmed cell death and halt proliferation in cancer cells dependent on PI3K signaling [5].
  • Overcoming Resistance to Single-Node Inhibition: Preclinical studies show that combining this compound with a dual mTORC1/mTORC2 inhibitor (like sapanisertib) leads to more profound and durable suppression of the PI3K/AKT/mTOR pathway. This multi-node inhibition strategy prevents the feedback reactivation that often limits the efficacy of single-agent therapy [4] [3].

Experimental Evidence and Clinical Translation

Preclinical Validation

In vitro and in vivo studies have formed the basis for clinical development:

  • In Vitro Cell Viability Assays: Isogenic Ba/F3 cell lines engineered to depend on mutant p110α (E1021K) or p110δ (H1047R) for IL-3-independent growth are used to assess cellular potency and isoform selectivity. This compound demonstrated 2660-fold cellular selectivity for p110δ-over-p110α-dependent cells, confirming its high alpha-isoform specificity [2].
  • Pathway Inhibition Analysis: Western blotting is used to measure the reduction of phosphorylated AKT (pAKT) and downstream markers like pS6 and p-4E-BP1 in cancer cell lines treated with this compound. These assays confirm target engagement and pathway suppression [3].
  • In Vivo Xenograft Models: Studies in mouse models of endometrial and breast cancer have shown that the combination of This compound, sapanisertib, and paclitaxel (with an insulin-suppressing diet) can achieve complete tumor growth inhibition and even regression [4].
Clinical Trial Findings

Early-phase clinical trials have explored this compound, often in combination regimens:

  • A Phase Ib Dose Escalation Study combined this compound, sapanisertib, and weekly paclitaxel in heavily pre-treated patients with advanced solid tumors (ovarian, breast, endometrial). The study established a recommended Phase II dose and reported a promising objective response rate (ORR) of 47% and a clinical benefit rate of 73%. The combination was manageable, with common grade 3/4 adverse events being decreased white blood cells, anemia, and hyperglycemia [6].

Future Directions and Combination Strategies

Current research is focused on overcoming the limitations of single-agent PI3K inhibition. The most promising strategy involves multi-node pathway inhibition:

  • With mTOR Inhibitors: Combining this compound with sapanisertib more effectively suppresses pathway signaling, especially 4E-BP1 phosphorylation, than single-node inhibitors (e.g., alpelisib, capivasertib, everolimus) [3].
  • With Other Targeted Therapies: Preclinical data shows efficacy when combined with CDK4/6 inhibitors (palbociclib), endocrine therapies (fulvestrant, elacestrant), and chemotherapies [3].
  • Managing Metabolic Consequences: Hyperglycemia is a known on-target side effect. Co-administration of an insulin-suppressing diet has been shown in models to improve the antitumor efficacy of PI3K inhibitor regimens [3].

References

what is Serabelisib TAK-117

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile

Attribute Description
Synonyms TAK-117, MLN1117, INK1117 [1] [2] [3]
Molecular Formula C₁₉H₁₇N₅O₃ [1] [2] [3]
Molecular Weight 363.37 g/mol [1] [2] [3]
CAS Number 1268454-23-4 [1] [2] [3]
Primary Target PI3Kα (IC₅₀ = 15-21 nM in cell-free assays) [1] [3]
Selectivity >100-fold selective for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR [1]

Key Preclinical and Clinical Data

Aspect Findings & Data
Mechanism of Action Selectively inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway. This leads to reduced cell proliferation and induced apoptosis in cancer cells with PIK3CA mutations [1] [2]. It shows less activity in PTEN-deficient tumor models [2].
Pharmacokinetics Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional increase in exposure with no meaningful accumulation upon repeated dosing [4] [1].
Clinical Dosing Intermittent dosing (e.g., 3 days/week) enabled higher doses (MTD of 900 mg) and greater total weekly exposure compared to once-daily dosing (MTD of 150 mg) [4].
Efficacy Demonstrated antitumor activity in preclinical xenograft models with PIK3CA mutations [1] [2]. In a Phase I trial, clinical activity (partial responses, stable disease) was observed in patients with PIK3CA-mutated tumors [4].
Adverse Events Common AEs included nausea, hyperglycemia, and elevated liver enzymes (ALT/AST). Drug-related grade ≥3 AEs occurred in 22-35% of patients [5] [4].
Drug Interactions Bioavailability is significantly affected by gastric pH. Coadministration with the proton pump inhibitor lansoprazole reduced exposure by ~98%. Food intake increased exposure by 50% [5].

Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in Serabelisib studies.

In Vitro Cell Proliferation Assay
  • Objective: To assess the impact of this compound on tumor cell line proliferation [1].
  • Cell Lines: Utilize a panel of tumor cell lines, including those with PIK3CA mutations and PTEN-deficient lines as comparators [1] [2].
  • Preparation: Culture cells according to standard protocols for the specific cell line.
  • Treatment: Expose cells to a range of this compound concentrations.
  • Incubation & Measurement: Incubate for a predetermined period (e.g., 72 hours). Measure cell viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].
  • Analysis: Determine IC₅₀ values and assess for selective efficacy in PIK3CA-mutant lines.
In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the antitumor activity of this compound in vivo [1] [2].
  • Animal Models: Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-derived xenografts, preferably models with PIK3CA mutations [1] [2].
  • Formulation: Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].
  • Dosage & Administration: Administer this compound orally at a dose such as 60 mg/kg [1] [2].
  • Monitoring: Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

Mechanism and Signaling Pathway

This compound is a highly selective PI3Kα inhibitor. The PI3Kα isoform is part of the Class IA PI3Ks, which are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the signaling pathway and the drug's specific target.

fascia RTK Receptor Tyrosine Kinase (RTK) PIK3CA PI3K Complex (p85 subunit) (p110α subunit) (PIK3CA gene) RTK->PIK3CA Activates PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) This compound This compound This compound->PIK3CA Inhibits

This diagram shows that this compound specifically targets the p110α catalytic subunit of the PI3K complex. By inhibiting PI3Kα, it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The pathway is negatively regulated by the tumor suppressor PTEN [7].

Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

  • Dosing Schedule: Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than once-daily dosing, allowing for higher weekly doses and exposure [4].
  • Exposure Management: Coadministration with proton pump inhibitors should be avoided due to severe exposure reduction. Food intake can increase exposure and may reduce nausea incidence [5].
  • Therapeutic Potential: While single-agent activity is limited, this compound shows remarkable preliminary efficacy in combination regimens. A phase I study combining this compound with the mTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in PI3K/AKT/mTOR pathway aberrations [8] [9].

References

Serabelisib INK1117 MLN1117 identification

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Structure

Serabelisib has favorable drug-like properties, adhering to Lipinski's rule of five (zero rules broken) [1]. Key properties include:

  • Hydrogen Bond Donors/Acceptors: 1 and 6, respectively [1].
  • Rotatable Bonds: 3 [1].
  • Topological Polar Surface Area (TPSA): 98.89 [1].
  • Calculated Partition Coefficient (XLogP): 1.65 [1].

The canonical SMILES string is Nc1oc2c(n1)cc(cc2)c1ccc2n(c1)c(cn2)C(=O)N1CCOCC1 [1].

Mechanism of Action and Signaling Pathway

This compound specifically targets the p110α catalytic subunit of PI3Kα. Inhibiting this isoform blocks the conversion of PIP2 to PIP3 on the cell membrane, a critical signaling event in the oncogenic PI3K/Akt/mTOR pathway [2] [3]. This inhibition is particularly effective in tumors with activating PIK3CA mutations [2].

The following diagram illustrates the signaling pathway and the mechanism of this compound:

fascia RTKs Receptor Tyrosine Kinases (RTKs) PI3K_Alpha PI3Kα (p110α subunit) RTKs->PI3K_Alpha Activates PIP3 PIP₃ PI3K_Alpha->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes This compound This compound This compound->PI3K_Alpha Inhibits

This compound selectively inhibits the PI3Kα isoform, blocking oncogenic signaling.

Preclinical Data and Experimental Protocols

In Vitro Cell Research

  • Purpose: Assess potency in inhibiting proliferation and inducing apoptosis.
  • Cell Lines: PIK3CA-mutant tumor cell lines [2].
  • Key Findings: this compound administration results in potent PI3K pathway inhibition, blockade of cellular proliferation, and apoptosis. It shows much less activity in PTEN-deficient tumor cells [2].

In Vivo Animal Research

  • Purpose: Evaluate antitumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD).
  • Animal Models: Murine xenograft models of human cancer (e.g., breast carcinoma) bearing PIK3CA oncogenic mutations [2].
  • Dosage: 60 mg/kg [2].
  • Administration: Oral [2].
  • Key Findings: Dose-dependent inhibition of tumor growth, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. Preclinical antitumor activity is driven by total plasma exposures [2].

Clinical Trial Protocol and Key Findings

A first-in-human, phase I, dose-escalation study (NCT01449370) evaluated this compound in patients with advanced solid tumors [4] [5].

Experimental Design Summary

  • Patients: 71 patients with advanced solid tumors and known PIK3CA mutation status [4].
  • Dosing Schedules: Oral administration in 21-day cycles via:
    • Once daily (100-300 mg; n=24)
    • Intermittent: Monday-Wednesday-Friday (MWF; 200-1200 mg; n=27) or Monday-Tuesday-Wednesday (MTuW; 200-900 mg; n=20) [4].
  • Dose Escalation: Followed a standard 3 + 3 design [4].
  • Primary Objective: Determine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [4].

Key Clinical Results The table below summarizes the pivotal findings from the phase I clinical trial:

Parameter Once Daily Dosing Intermittent Dosing (MWF/MTuW)
Maximum Tolerated Dose (MTD) 150 mg 900 mg
Dose-Limiting Toxicity (DLT) Grade ≥3 ALT/AST elevations No DLTs until MTD
Total Weekly Dose at MTD 1050 mg (150 mg x 7) 2700 mg (900 mg x 3)
Drug-Related Grade ≥3 AEs 25% 22% (MWF) / 35% (MTuW)
Notable Grade ≥3 AEs - Hyperglycemia: 0% (once daily) / 7% (MWF) / 15% (MTuW)
Plasma Half-Life ~11 hours ~11 hours
Antitumor Activity 3 Partial Responses (PR), 5 Stable Disease (SD) ≥3 months (all in PIK3CA-mutated tumors) 1 PR (MWF), 12 SD ≥3 months (all in PIK3CA-mutated tumors)

Pharmacodynamic Assessment Protocol

  • Method: Immunohistochemistry (IHC) analysis of phosphorylated S6 (pS6) expression at Ser235/236 [4].
  • Tissues: Formalin-fixed paraffin-embedded sections of skin and (optional) tumor tissues [4].
  • Sampling: Skin biopsies at screening and within 2-4 hours after dosing in week 2 of cycle 1 (once-daily) or on day 1 of cycle 2 (intermittent) [4].
  • Scoring: A histochemical score (H-score) was assigned based on levels and areas of pS6 expression [4].
  • Key Finding: Skin pS6 expression was suppressed at doses ≥200 mg, demonstrating target engagement [4].

Research and Development Context

References

Key Phase I Clinical Trial Results for Serabelisib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant Phase I study investigated a multi-node PI3K/AKT/mTOR pathway inhibition strategy by combining Serabelisib, Sapanisertib, and Paclitaxel [1].

Trial Aspect Details
ClinicalTrials.gov ID NCT03154294 [1]
Phase I [1]
Patient Population 19 heavily pretreated patients with advanced solid tumors (10 ovarian, 6 endometrial, 3 breast cancers) [1]
Recommended Phase 2 Dose (RP2D) Sapanisertib 3 or 4 mg + this compound 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m² (Days 1, 8, 15) on a 28-day cycle [1]
Most Frequent Grade 3/4 Adverse Events Decreased WBC (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%), elevated liver enzymes (4%) [1]

| Efficacy (in 15 evaluable patients) | Objective Response Rate (ORR): 47% (7 patients) Clinical Benefit Rate (CBR): 73% (11 patients) Responses | 3 Complete Response (CR), 4 Partial Response (PR), 4 Stable Disease (SD) > 6 months [1] | | Median Progression-Free Survival (PFS) | 11 months (for all 19 enrolled patients) [1] |

This combination strategy is under further investigation in a Phase 2 trial for advanced or recurrent endometrial cancer (NCT06463028), which began in December 2024 [2] [3].

Mechanism of Action and Experimental Rationale

This compound is a potent and selective oral inhibitor of the Class I PI3K alpha (PI3Kα) isoform [4] [5] [6]. It specifically targets the catalytic subunit p110α, which is frequently mutated in cancers.

The rationale for combining this compound with Sapanisertib (a dual mTORC1/mTORC2 inhibitor) and Paclitaxel is to achieve multi-node inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival that is often dysregulated in cancer [7]. Preclinical models in endometrial and breast cancer demonstrated that this combination more effectively suppresses pathway signaling (measured by phosphorylation of S6, AKT, and 4E-BP1) compared to single-node inhibitors [7].

The diagram below illustrates the strategic points of inhibition within this pathway.

architecture cluster_pathway PI3K/AKT/mTOR Pathway Growth Factor Signals Growth Factor Signals PI3K (activated) PI3K (activated) Growth Factor Signals->PI3K (activated) Activates PIP2 to PIP3 PIP2 to PIP3 PI3K (activated)->PIP2 to PIP3 Catalyzes AKT (activated) AKT (activated) PIP2 to PIP3->AKT (activated) Recruits/Activates mTORC1 (activated) mTORC1 (activated) AKT (activated)->mTORC1 (activated) Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1 (activated)->Cell Growth & Proliferation This compound This compound This compound->PI3K (activated) Inhibits Sapanisertib Sapanisertib Sapanisertib->mTORC1 (activated) Inhibits Paclitaxel Paclitaxel Paclitaxel->Cell Growth & Proliferation Disrupts Microtubules

Multi-node inhibition of the PI3K/AKT/mTOR pathway by the this compound, Sapanisertib, and Paclitaxel combination [1] [7].

Ongoing Research and Future Directions

The promising Phase I results have led to advanced clinical development. The PIKTOR combination (this compound + Sapanisertib) with Paclitaxel is now being evaluated in a Phase 2 trial for advanced or recurrent endometrial cancer [2] [3]. This trial also includes a substudy investigating the combination with a specific insulin-suppressing diet, based on preclinical evidence that such a diet can enhance the anti-tumor efficacy of these metabolic inhibitors [7] [8].

References

Comprehensive Application Notes and Protocols for Serabelisib (TAK-117)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Serabelisib (also known as TAK-117, MLN1117, INK1117) is a potent and selective oral inhibitor of the PI3Kα isoform with the chemical formula C₁₉H₁₇N₅O₃ and a molecular weight of 363.37 g/mol (CAS Number: 1268454-23-4).⁞¹Its high purity (typically ≥99%) makes it suitable for precise in vitro and in vivo research applications. [1] [2] [3]

Solubility and Recommended Storage

The following table summarizes the solubility data and storage conditions for this compound to ensure solution stability and long-term potency.

Table 1: Solubility and Storage Information for this compound

Solvent Solubility Stock Concentration Storage Conditions (Solid) Storage Conditions (Solution)
DMSO ~5-6.4 mg/mL (~13.76-17.61 mM) [1] [4] 10-100 mM -20°C for 3 years [1] -80°C for 1-2 years; -20°C for 1 year [1] [4]
Water Insoluble [2] N/A +4°C for 2 years [4]
Ethanol Insoluble [2] N/A

Key Notes:

  • Sonication and Warming: Slight heating and sonication are recommended to fully dissolve the powder in DMSO. [1] [4]
  • Moisture-Sensitive DMSO: Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO for preparing stock solutions. [2]
  • Avoid Freeze-Thaw Cycles: To prevent product inactivation, aliquot the stock solution into single-use portions after preparation. [4]

Stock Solution Preparation and In Vivo Formulation

DMSO Stock Solution for In Vitro Use
  • Calculate Mass: Determine the mass of this compound needed for your desired concentration and volume (e.g., for 1 mL of 10 mM stock: 10 µmol × 363.37 g/mol = 3.63 mg).
  • Weigh Compound: Accurately weigh the calculated amount of this compound powder.
  • Dissolve in DMSO: Transfer the powder to a volumetric vial and add the required volume of pure, anhydrous DMSO.
  • Sonicate: Sonicate and gently warm the mixture if necessary to achieve complete dissolution.
  • Aliquot and Store: Dispense the solution into small aliquots and store them at -80°C or -20°C as indicated in Table 1.

Table 2: Example Dilution Guide for a 10 mM DMSO Stock

Desired Final Concentration Volume of Stock Volume of Diluent (Culture Medium)
1 µM 0.1 µL 999.9 µL
5 µM 0.5 µL 999.5 µL
10 µM 1.0 µL 999.0 µL
Preparation of Dosing Formulation for Animal Studies

For in vivo administration, this compound is typically given orally by gavage. A common homogeneous suspension method is used [2]:

  • Formulation: Use a vehicle of 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water. [2]
  • Preparation: Add this compound powder to the 0.5% CMC-Na vehicle to achieve a working concentration of 5 mg/mL. [2] Mix thoroughly to create a uniform suspension.
  • Dosage: In preclinical models (e.g., mice), effective doses typically range from 30 to 60 mg/kg, administered orally once daily. [2]

Key Experimental Data and Protocols

In Vitro Bioactivity and Selectivity

This compound demonstrates high selectivity for the p110α isoform of PI3K, as detailed in the table below.

Table 3: this compound Inhibitory Activity (IC₅₀) Against PI3K Isoforms and mTOR

Target IC₅₀ Value Selectivity Relative to p110α
p110α (PI3Kα) 15 - 21 nM [1] [2] [4] ---
p110γ (PI3Kγ) 1.9 - 1.9 µM [1] [4] >100-fold [2]
p110β (PI3Kβ) 4.5 µM [1] [4] >100-fold [2]
p110δ (PI3Kδ) 13.39 µM [1] [4] >100-fold [2]
mTOR 1.67 µM [1] [4] >100-fold [2]
Protocol: Cell Viability Assay (MTS)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines. [4]

  • Cell Seeding: Seed 5,000 cells (e.g., SK-OV-3, U87MG) per well in a 96-well plate in low-serum media (0.2% FBS) and allow them to adhere for 18 hours. [4]
  • Drug Treatment: Aspirate the media and replace it with fresh low-serum media containing this compound at the desired concentrations (e.g., a dilution series from 1 nM to 10 µM). Include a DMSO vehicle control. [4]
  • Incubation: Incubate the cells for 48 hours.
  • Viability Measurement: Add MTS reagent (e.g., Cell Titer 96 Aqueous One solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. [4]
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
Protocol: In Vivo Efficacy Study

This outlines a standard protocol for evaluating this compound's antitumor activity in a mouse xenograft model. [2]

  • Animal Models: Use immunodeficient mice implanted with human cancer cell lines (e.g., breast carcinoma) bearing PIK3CA mutations. [2] Models with PTEN or KRAS mutations are generally not efficacious. [2]
  • Dosing Regimen: Administer this compound orally once daily at doses of 30 mg/kg and 60 mg/kg. [2] The treatment period can extend for several weeks, depending on the model.
  • Endpoint Measurements: Monitor tumor volume and body weight regularly. At the end of the study, harvest tumors for pharmacodynamic analysis, such as assessing the inhibition of phosphorylation of AKT (p-Akt). [2]

Signaling Pathway and Mechanism of Action

This compound specifically inhibits the p110α catalytic subunit of Class IA PI3K. This inhibition blocks the conversion of PIP₂ to PIP₃, a key second messenger, thereby suppressing the activation of the AKT and mTOR signaling network. This leads to reduced cell proliferation, increased cell cycle arrest (G0/G1 phase), and apoptosis, particularly in cancer cells harboring PIK3CA mutations. [5] [6] The following diagram illustrates this mechanism and its cellular consequences.

G GF Growth Factor Receptor PI3K_Class1A Class IA PI3K (Heterodimer) GF->PI3K_Class1A PIP2 PIP₂ PI3K_Class1A->PIP2 activates p110alpha p110α Catalytic Subunit PIP3 PIP₃ PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 recruits pAKT p-AKT (Inactive) PIP3->pAKT No recruitment AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates pmTOR p-mTOR (Inactive) AKT->pmTOR No activation CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses This compound This compound (TAK-117) This compound->p110alpha Inhibits Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis pmTOR->Apoptosis

Diagram 1: Mechanism of Action of this compound. The diagram shows how this compound selectively inhibits the p110α subunit of PI3K, blocking the downstream PI3K-AKT-mTOR signaling pathway. This inhibition prevents cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Critical Considerations for Researchers

  • Mutation Status is Key: this compound exhibits potent efficacy in models with PIK3CA mutations but shows much less activity in PTEN-deficient tumor cells. [2] [5]
  • In Vivo Specificity: At effective antitumor doses (30-60 mg/kg), this compound shows minimal impact on immune function (e.g., T-cell dependent antibody response), which is observed only at higher doses (120 mg/kg). [4]
  • Clinical Relevance: this compound has been evaluated in several Phase I/II clinical trials (e.g., NCT01449370, NCT02393209) for advanced solid tumors, providing a translational bridge from preclinical findings. [2] [5]

References

Therapeutic Context and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Serabelisib is a novel, highly selective, and orally bioavailable inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform [1] [2] [3]. It is currently investigated in clinical trials for various solid malignancies [2] [3].

Its therapeutic effect stems from potently inhibiting the PI3K/AKT/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to a range of anti-tumor effects, as detailed in the table below.

Table 1: Documented Cellular Effects of this compound in Preclinical Models

Cancer Model Observed Effects Key Findings Source
Hepatoma (HepG2, HuH-6) Proliferation, Apoptosis, Pyroptosis, Migration Dose-dependent inhibition of colony formation and viability; induction of apoptosis and pyroptosis; reduced cell migration and invasion. [2] [3]
Breast & Endometrial Cancer PI3K/AKT/mTOR Signaling Enhanced pathway inhibition when combined with the mTORC1/2 inhibitor sapanisertib, surpassing single-node inhibitors. [4]
Isogenic BaF3 Cell Model p110α-specific Cell Viability Used to determine cellular IC50 and demonstrate isoform selectivity against p110α. [5]

The following diagram illustrates the core mechanism of this compound and the downstream biological effects observed in cell models.

G cluster_legend Color Legend: Biological Processes P1 Inhibition P2 Promotion P3 Key Molecule P4 Cellular Effect This compound This compound PI3Kalpha PI3Kalpha This compound->PI3Kalpha Inhibits Proliferation Cell Proliferation This compound->Proliferation Suppresses Invasion Cell Invasion & Migration This compound->Invasion Suppresses EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Pyroptosis Pyroptosis (mediated by GSDMD) This compound->Pyroptosis Induces AKT AKT PI3Kalpha->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Proliferation Promotes AKT->EMT Promotes

Experimental Protocol: Assessing this compound's Effects on Cancer Cells

This protocol is adapted from a 2024 study investigating this compound in hepatoma cells [2] [3]. You can use it as a robust starting point for your own work.

Cell Line and Reagent Preparation
  • Cell Lines: HepG2 and HuH-6 (hepatoblastoma) were used in the source study. Ensure your chosen cell line is relevant to your research question.
  • This compound Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. On the day of treatment, dilute the stock solution in complete cell culture medium to the desired working concentrations. A vehicle control (containing the same volume of DMSO) is essential.
Cell Seeding and Drug Treatment
  • Seed cells in appropriate culture vessels (e.g., 6-well plates for most assays, 96-well plates for viability assays) at a density of ~2x10⁵ cells per well.
  • Allow cells to adhere overnight in a standard humidified incubator at 37°C with 5% CO₂.
  • The next day, replace the medium with a fresh one containing this compound. The source study used a dose range of 2 μM, 4 μM, and 8 μM with an intervention time of 48 hours [3].
Key Assays and Methodologies

Table 2: Summary of Key Assay Protocols

Assay Protocol Summary Key Steps Measurement / Output

| Cell Viability (CCK-8) | Cells are incubated with CCK-8 reagent after drug treatment. | 1. Aspirate medium. 2. Add CCK-8 working solution (e.g., 100 μL medium + 10 μL CCK-8 stock). 3. Incubate 2-4 hours at 37°C. 4. Measure absorbance at 450 nm. | Absorbance proportional to viable cell number. | | Proliferation (EdU Assay) | Measures DNA synthesis in proliferating cells. | 1. Incubate cells with 50 μM EdU for 24h before assay end. 2. Fix cells and perform Apollo staining. 3. Stain DNA with Hoechst 33342. 4. Image and analyze. | EdU-positive (proliferating) cells vs. total Hoechst-positive cells. | | Clonogenic Survival | Measures the ability of a single cell to form a colony. | 1. After treatment, trypsinize and re-seed cells at low density (e.g., 1000 cells/well in a 6-well plate). 2. Culture for 7-14 days, replacing medium periodically. 3. Fix and stain colonies with crystal violet or similar. 4. Count colonies (>50 cells). | Number of colonies formed. | | Apoptosis (Flow Cytometry) | Quantifies early and late apoptotic cells. | 1. Harvest cells after treatment. 2. Resuspend in binding buffer. 3. Stain with Annexin V-FITC and Propidium Iodide (PI) in the dark for 10-15 min. 4. Analyze by flow cytometry. | % of cells in Quadrants: Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis). | | Cell Cycle (Flow Cytometry) | Analyzes distribution of cells in cell cycle phases. | 1. Fix cells in 75% ethanol at 4°C overnight. 2. Wash and incubate with RNAse. 3. Stain DNA with PI in the dark. 4. Analyze by flow cytometry. | Percentage of cells in G0/G1, S, and G2/M phases. | | Western Blotting | Analyzes protein expression and pathway modulation. | 1. Lyse cells after treatment. 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Block and incubate with primary antibodies (e.g., p-AKT, AKT, E-cadherin, GSDMD, Cleaved Caspase-3). 4. Incubate with HRP-conjugated secondary antibodies. 5. Detect using chemiluminescence. | Protein expression levels; phosphorylation status. |

The workflow for these experiments can be visualized as follows:

G Start Cell Seeding & Overnight Adherence Treatment This compound Treatment (2-8 μM, 48 hours) Start->Treatment Assays Parallel Assay Endpoints Treatment->Assays A1 Cell Viability (CCK-8) Assays->A1 A2 Proliferation (EdU) Assays->A2 A3 Clonogenic Assay Assays->A3 A4 Apoptosis & Cell Cycle (Flow Cytometry) Assays->A4 A5 Pathway Analysis (Western Blot) Assays->A5 Analysis Data Analysis & Interpretation A1->Analysis A2->Analysis A3->Analysis A4->Analysis A5->Analysis

Advanced Applications: Combination Strategies

Recent evidence suggests that combining this compound with other targeted agents can enhance efficacy and overcome resistance.

  • With mTOR Inhibitors: Combining this compound with sapanisertib (an mTORC1/mTORC2 inhibitor) more completely suppressed PI3K/AKT/mTOR pathway signaling in endometrial and breast cancer models than single-agent inhibitors. This combination more effectively inhibited phosphorylation of both S6 and 4E-BP1 [4].
  • With Chemotherapy: In vivo, the triplet combination of sapanisertib, this compound, and paclitaxel (with an insulin-suppressing diet) achieved complete tumor growth inhibition and regression in xenograft models [4].

Critical Considerations for Your Research

  • Dose-Response Relationship: Always include a range of concentrations (e.g., 2-8 μM) to establish a dose-dependent effect [3].
  • Isoform Selectivity: this compound's cellular IC50 and effects are most relevant in models dependent on p110α signaling. Its cellular selectivity over p110δ was reported to be 2660-fold [5].
  • Combination Experiments: When combining this compound with other drugs, consider performing a matrix of concentrations to identify synergistic, additive, or antagonistic effects.

I hope these application notes and the detailed protocol provide a solid foundation for your work with this compound.

References

Application Notes: Protocol for PI3Kα and mTOR Inhibitor Combination Therapy in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The therapeutic strategy of combining a PI3Kα inhibitor with an mTOR inhibitor is grounded in the profound interconnectivity of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Everolimus is a well-characterized mTOR inhibitor that binds to the FK506-binding protein 12 (FKBP-12), forming a complex that specifically inhibits the mTOR complex 1 (mTORC1). This inhibition leads to a blockade of downstream signaling, reducing protein synthesis and inducing cell cycle arrest [1] [2] [3]. Preclinical data confirms that everolimus inhibits breast cancer cell growth, migration, and invasion through this pathway [4].

However, a well-documented compensatory mechanism can limit the efficacy of mTORC1 inhibition: the relief of negative feedback loops can lead to upstream activation of AKT via mTOR complex 2 (mTORC2) [2]. The addition of a PI3Kα inhibitor (such as alpelisib or, by extension, serabelisib) addresses this limitation by simultaneously targeting a key upstream node. This dual inhibition has been shown to have synergistic efficacy in preclinical models, providing a strong rationale for clinical testing of the combination to overcome potential resistance and enhance antitumor activity [5].

Clinical Trial Summary and Quantitative Data

The following protocols and data are derived from a Phase Ib randomised, open-label, multicentre study investigating alpelisib in combination with everolimus ± exemestane in patients with advanced solid tumours, including postmenopausal women with hormone receptor-positive (HR+), HER2- advanced breast cancer [5].

Key Efficacy Outcomes

The study reported progression-free survival (PFS) rates at 16 weeks across different patient cohorts, demonstrating the clinical activity of the combination.

Table 1: 16-Week Progression-Free Survival (PFS) by Patient Cohort

Patient Cohort 16-Week PFS Rate (%) 90% Confidence Interval
Renal Cell Carcinoma (mTORi-naive) 52.4 32.8 - 71.4
Pancreatic NET (prior mTORi) 35.3 16.6 - 58.0
Other Solid Tumors (prior mTORi) 30.0 8.7 - 60.7
Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most frequent adverse events were consistent with the known effects of both drugs.

Table 2: Common Adverse Events (≥30% of patients) and Dose-Limiting Toxicities (DLTs)

Category Findings
Most Common Adverse Events Hyperglycaemia, stomatitis, diarrhoea, nausea, asthenia, decreased appetite, fatigue [5].
Dose-Limiting Toxicities (DLTs) Hyperglycaemia, diarrhoea, stomatitis, hypocalcaemia, acute kidney injury [5].
Recommended Dose for Expansion (Doublet) Alpelisib 250 mg + Everolimus 2.5 mg (once daily) [5].
Recommended Dose for Expansion (Triplet with Exemestane) Alpelisib 200 mg + Everolimus 2.5 mg + Exemestane 25 mg (once daily) [5].

Detailed Experimental Protocols

This section outlines the core methodologies employed in the clinical study, which can be adapted for future preclinical or clinical work with similar combinations.

Study Design and Patient Population
  • Study Type: Phase Ib, randomised, open-label, multicentre [5].
  • Study Phases: The trial consisted of two main parts:
    • Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).
    • Dose Expansion: To further assess safety, tolerability, and preliminary efficacy in specific patient cohorts.
  • Patient Population:
    • Dose Escalation: Enrolled patients with advanced solid tumours and postmenopausal women with HR+, HER2- advanced breast cancer.
    • Dose Expansion: Enrolled patients with pancreatic neuroendocrine tumours (mTORi-naive), renal cell carcinoma (mTORi-naive), patients with mTORi-pretreated solid tumours, and postmenopausal women with HR+, HER2- advanced breast cancer [5].
Dosing and Administration
  • Drug Administration:
    • Everolimus: Orally, once daily [5].
    • PI3Kα Inhibitor (Alpelisib): Orally, once daily [5].
    • Exemestane (in triplet regimen): Orally, once daily [5].
  • Dose Determination: The MTD and RDE were established based on the incidence of dose-limiting toxicities (DLTs) during the first treatment cycle [5].
Pharmacokinetic (PK) Assessment
  • Objective: To evaluate potential drug-drug interactions between the PI3Kα inhibitor and everolimus.
  • Methodology: Plasma concentrations of everolimus, the PI3Kα inhibitor, and exemestane were measured when administered alone and in combination.
  • Key Finding: The pharmacokinetics of 2.5 mg everolimus were largely unchanged in the presence of the PI3Kα inhibitor, and no clinically relevant drug-drug interactions were observed [5].
Efficacy and Safety Evaluation
  • Efficacy Endpoints:
    • Primary: Progression-free survival (PFS) rate.
    • Secondary/Exploratory: Objective response rate (ORR) assessed using RECIST criteria [5].
  • Safety Monitoring:
    • Continuous monitoring of adverse events, clinical laboratory values (including serum glucose and lipid levels), and vital signs.
    • Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [5].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow for the combination therapy.

Mechanism of PI3Kα and mTOR Inhibitor Combination

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibitor Action Growth Factor Signals Growth Factor Signals PI3K Pathway PI3K Pathway Growth Factor Signals->PI3K Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth &\nProliferation Cell Growth & Proliferation S6K1->Cell Growth &\nProliferation Feedback Loop Feedback Loop S6K1->Feedback Loop Negative Feedback 4E-BP1->Cell Growth &\nProliferation PI3Ki PI3Kα Inhibitor (e.g., this compound) PI3Ki->PI3K Inhibits mTORi mTOR Inhibitor (Everolimus) mTORi->mTORC1 Inhibits Feedback Loop->PI3K

Phase Ib Clinical Trial Workflow

Conclusion and Research Implications

The combination of a PI3Kα inhibitor and everolimus represents a rationally designed therapeutic approach for targeting the PI3K/AKT/mTOR pathway. The clinical data demonstrates that the combination has manageable, reversible toxicity and shows promising clinical activity in various solid tumours, including renal cell carcinoma and pancreatic neuroendocrine tumours [5]. The established protocols for dose escalation, safety monitoring, and pharmacokinetic analysis provide a valuable template for future research.

Future directions should include the exploration of predictive biomarkers to identify patient populations most likely to benefit from this combination therapy, potentially enhancing its efficacy and therapeutic index.

References

Comprehensive Application Notes and Protocols for Serabelisib: Stability, Storage, and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serabelisib: Drug Properties and Mechanism of Action

This compound (also known as TAK-117, INK-1117, MLN-1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform with an IC₅₀ of 21 nmol/L against PI3Kα in cell-free assays. It demonstrates >100-fold selectivity relative to other Class I PI3K family members (PI3Kβ, γ, δ) and mTOR, along with high specificity against a broad panel of other kinases. This selective targeting makes it a valuable investigational agent for studying the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cellular proliferation, survival, and metabolism. The compound has the chemical formula C₁₉H₁₇N₅O₃ with a molecular weight of 363.37 g/mol and CAS number 1268454-23-4 [1] [2].

The primary mechanism of action of this compound involves competitive inhibition of ATP binding to the p110α catalytic subunit of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts downstream signaling through AKT and mTOR, leading to reduced cellular proliferation, induction of apoptosis, and decreased glucose metabolism in sensitive cells. Preclinical studies have demonstrated that this compound exhibits potent activity in tumor cell lines bearing PIK3CA mutations, while showing significantly less activity in PTEN-deficient tumor cells where PI3K pathway activation is independent of PI3Kα [1] [3].

Stability and Storage Conditions

Chemical Stability and Storage Recommendations

Proper storage conditions are critical for maintaining the chemical integrity and biological activity of this compound during research applications. The compound exhibits pH-dependent solubility, being highly soluble under acidic conditions but poorly soluble in neutral to basic environments. This property significantly influences both its storage requirements and bioavailability [4].

Table 1: Recommended Storage Conditions for this compound

Formulation Type Temperature Conditions Stability Duration
Pure Powder -20°C Tightly sealed container in cool, well-ventilated area Not specified
Solution in DMSO -80°C Moisture-absorbing DMSO reduces solubility; use fresh DMSO Short-term (for experimental use)
Dry Syrup Formulation Room Temperature Reconstituted in water immediately before use Stable for dosing, use immediately

For the pure powder form, it is essential to keep containers tightly sealed in cool, well-ventilated areas, protected from direct sunlight and sources of ignition. The solution in DMSO should be used promptly as moisture-absorbing DMSO can reduce solubility over time. For the investigational dry syrup formulation, the powder should be stored at room temperature and reconstituted with water immediately before administration to patients [1] [4] [5].

Stability Data and Handling Considerations

Recent formulation development efforts have focused on addressing the significant pharmacokinetic variability observed in early clinical trials with capsule and tablet formulations of this compound. This variability was largely attributed to the compound's pH-dependent solubility profile, where absorption could be substantially affected by gastric pH conditions. A novel dry syrup formulation has been developed to optimize PK properties and enhance compliance in pediatric populations. This formulation incorporates multiple acids to improve solubility in water and maintain the dissolved state even at higher pH conditions than typically found in the gastric environment [4].

Table 2: Stability Assessment of Oral Anticancer Medications Under Various Storage Conditions

Storage Condition Temperature Range Effect on this compound Recommendations
Controlled Room Temperature 25°C ± 2°C/60% RH ± 5% RH Optimal for most formulations Recommended for dry syrup
Accelerated Conditions 40°C ± 2°C/75% RH ± 5% RH Used for stability testing Not for long-term storage
Patient Home Storage Varies (typically 15-30°C) Dry syrup stable under these conditions Maximum 3 months recommended

The dry syrup formulation has demonstrated improved dissolution characteristics and reduced intersubject pharmacokinetic variability in clinical studies. Dissolution testing of the prototype formulation in pH 4.0 testing solution showed favorable dissolution profiles. Additionally, in vivo pharmacokinetic studies in dogs demonstrated that the dry syrup formulation maintained adequate exposure even under altered gastric pH conditions, unlike the conventional suspension formulation [4].

Formulation Development and Characterization Protocol

Dry Syrup Formulation Development

The development of the dry syrup formulation of this compound was undertaken to address significant pharmacokinetic variability observed with earlier solid dosage forms and to create a formulation suitable for pediatric patients. The dry syrup is composed of granulized this compound with various additives, including multiple acids designed to improve solubility in water and maintain the drug in solution even at higher pH levels. The final formulation for clinical studies also included sweeteners and flavor additives to enhance palatability [4].

Protocol for Dry Syrup Preparation:

  • Weighing: Accurately weigh this compound and excipients, including acidifiers (citric acid, tartaric acid), suspending agents (xanthan gum, microcrystalline cellulose), sweeteners (sucralose), and flavor masks (natural and artificial flavors)
  • Granulation: Combine active pharmaceutical ingredient (API) and excipients using wet granulation technology with an appropriate binder solution (e.g., PVP K30 in hydroalcoholic solution)
  • Drying: Dry the granules in a fluid bed dryer at 40-45°C until the loss on drying (LOD) is less than 2%
  • Sizing: Pass the dried granules through an appropriate mesh screen (typically #20-30 mesh) to ensure uniform particle size distribution
  • Blending: Blend the sized granules with extra-granular excipients, including sweeteners and flavors, in a V-blender for 15-20 minutes
  • Packaging: Package the final blend in airtight containers with desiccant to protect from moisture
Formulation Characterization Methods

Dissolution Testing Protocol:

  • Apparatus: USP Type I (basket) or Type II (paddle) apparatus
  • Medium: pH 4.0 acetate buffer, 800 mL
  • Temperature: 37°C ± 0.5°C
  • Rotation Speed: 50 rpm
  • Sampling Time Points: 5, 10, 15, 20, 30, 45, and 60 minutes
  • Analysis: Withdraw samples, filter through 0.45μm PVDF filter, and analyze by HPLC with UV detection at suitable wavelength
  • Acceptance Criteria: Not less than 80% (Q) dissolved in 30 minutes

Reconstitution Characterization:

  • Procedure: Add 100 mL of water to the appropriate amount of dry syrup powder (to achieve desired dose concentration)
  • Mixing: Stir for 1-2 minutes to ensure complete suspension
  • Assessment: Evaluate suspension uniformity, sedimentation rate, and re-suspendability according to USP guidelines

The dry syrup formulation development successfully addressed the pH-dependent solubility issues of this compound, demonstrating consistent dissolution profiles regardless of gastric pH conditions, making it particularly suitable for patients with varying gastric acidity or those taking acid-reducing medications [4].

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Cell Proliferation Assay Protocol:

  • Cell Lines: Use PIK3CA-mutant tumor cell lines (e.g., breast cancer, gastric cancer) and PTEN-deficient lines as controls
  • Plating: Seed cells in 96-well plates at optimized density (1,000-5,000 cells/well) in complete medium
  • Dosing: After 24 hours, treat with this compound at concentrations ranging from 1 nM to 100 μM (serial dilutions)
  • Incubation: Maintain cells for 72-96 hours at 37°C, 5% CO₂
  • Viability Assessment: Add MTT or CellTiter-Glo reagent and measure absorbance/luminescence according to manufacturer's instructions
  • Data Analysis: Calculate IC₅₀ values using four-parameter logistic curve fitting

Western Blot Analysis for Pathway Inhibition:

  • Cell Treatment: Treat cells with this compound at concentrations near the IC₅₀ for 2-24 hours
  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Electrophoresis: Separate 20-30 μg protein by SDS-PAGE (8-12% gels)
  • Transfer: Transfer to PVDF membranes using standard protocols
  • Blocking: Block with 5% BSA or non-fat milk for 1 hour
  • Antibody Incubation: Incubate with primary antibodies (p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C
  • Detection: Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent, and image

This compound administration in PIK3CA-mutant tumor cell lines results in potent PI3K pathway inhibition as evidenced by reduced phosphorylation of AKT and S6, blockade of cellular proliferation, and induction of apoptosis. The compound shows significantly less activity in PTEN-deficient tumor cells, which typically display constitutive PI3K pathway activation independent of PI3Kα [1] [3].

In Vivo Pharmacokinetics and Efficacy Studies

Animal Dosing and Sample Collection Protocol:

  • Animal Models: Use murine xenograft models of human cancer (e.g., breast carcinoma) bearing PIK3CA oncogenic mutations
  • Dosing Formulation: Prepare this compound in 0.5% methylcellulose suspension or using the dry syrup formulation suspended in water
  • Dosing Regimen: Administer orally at 60 mg/kg once daily; include vehicle control groups
  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via appropriate methods
  • Plasma Separation: Centrifuge blood samples, collect plasma, and store at -80°C until analysis
  • Tumor Measurement: Monitor tumor volumes regularly using calipers; calculate volume as (length × width²)/2

Bioanalytical Method for Plasma Sample Analysis:

  • Sample Preparation: Perform protein precipitation with acetonitrile containing internal standard
  • LC-MS/MS Conditions: Use C18 column, mobile phase of water/acetonitrile with 0.1% formic acid, gradient elution
  • Mass Spectrometry: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM)
  • Quantification: Use peak area ratios against calibration curves (linear range 1-1000 ng/mL)

Administration of this compound leads to dose-dependent inhibition of tumor growth in murine xenograft models bearing PIK3CA oncogenic mutations, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. The preclinical antitumor activity of single-agent this compound has been shown to be independent of dosing schedules and driven by total plasma exposures. The mean terminal half-life of this compound is approximately 11 hours (range: 6-14 hours) in humans, with no meaningful accumulation observed with repeated dosing [1].

G GrowthFactors Growth Factor Stimulation RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3Kα (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellProcesses Cell Proliferation Survival Metabolism AKT->CellProcesses mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Activation This compound This compound Inhibition This compound->PI3K Selective Inhibition

Figure 1: PI3Kα Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point of inhibition by this compound, highlighting its selective targeting of the p110α catalytic subunit of PI3Kα.

Handling, Safety, and Regulatory Information

Safety Profile and Handling Precautions

This compound requires careful handling in laboratory settings to ensure researcher safety and compound integrity. According to safety data sheets, the compound is classified as Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed) and presents environmental hazards with classification as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [5].

Personal Protective Equipment (PPE) Requirements:

  • Eye protection: Safety goggles with side-shields
  • Hand protection: Appropriate chemical-resistant gloves (e.g., nitrile)
  • Respiratory protection: Suitable respirator when handling powder to avoid inhalation
  • Skin and body protection: Impervious laboratory coat or clothing
  • Engineering controls: Use in areas with appropriate exhaust ventilation; ensure accessible safety shower and eyewash station

First Aid Measures:

  • Eye contact: Remove contact lenses, flush immediately with large amounts of water for at least 15 minutes, and seek medical attention
  • Skin contact: Rinse skin thoroughly with water, remove contaminated clothing, and wash with soap and water
  • Inhalation: Relocate to fresh air immediately; if breathing is difficult, administer oxygen or seek medical help
  • Ingestion: Wash out mouth with water, do NOT induce vomiting, and call a physician or poison control center
Adverse Events and Toxicity Profile

Clinical studies have identified several adverse events associated with this compound administration. The most frequent adverse event observed is hyperglycemia, which is consistent with the role of PI3K signaling in glucose metabolism. In phase I clinical trials, all cases of hyperglycemia were mild to moderate and transient, requiring no medical interventions. Other observed adverse events include increased serum creatinine levels at higher doses (300 mg once daily), which in some cases led to dose discontinuation. Decreased white blood cells (20%), nonfebrile neutropenia (12%), anemia (9%), elevated liver enzymes (4%), and hyperglycemia (11%) have been reported in combination therapy studies [4] [6].

In the event of a spill, personnel should use full personal protective equipment, avoid breathing vapors or dust, and ensure adequate ventilation. Small spills should be contained using appropriate absorbent material, and surfaces should be decontaminated with alcohol. All contaminated material should be disposed of according to institutional guidelines for pharmaceutical waste [5].

References

Established Experimental Models and Key Assays

Author: Smolecule Technical Support Team. Date: February 2026

Researchers typically evaluate Serabelisib's bioactivity using in vitro cell line models and in vivo xenograft models, focusing on its ability to inhibit the PI3K/AKT/mTOR pathway. The core methodology across these assays is the analysis of pathway inhibition by measuring changes in key phosphorylated proteins through Western blotting.

The diagram below illustrates this central pathway and the mechanism of multi-node inhibition, which is a key concept in the recent research on this compound.

G PI3K/AKT/mTOR Pathway and Inhibitor Targets RTK_GPCR RTK/GPCR (Receptor Activation) PI3K PI3Kα (p110α catalytic subunit) RTK_GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN dephosphorylates AKT AKT PIP3->AKT Recruits/Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) S6_4EBP1 S6, 4E-BP1 (Downstream Effectors) mTORC1->S6_4EBP1 Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Counteracts This compound This compound (PI3Kα inhibitor) This compound->PI3K Inhibits Sapanisertib Sapanisertib (mTORC1/2 inhibitor) Sapanisertib->mTORC2 Inhibits Sapanisertib->mTORC1 Inhibits

Experimental Data and Findings from Key Studies

The following tables summarize the core experimental data from recent research, providing a quantitative overview of this compound's activity.

Table 1: In Vitro Efficacy of this compound-Based Combinations [1] [2]

Cell Line / Model Treatment Key Readout Experimental Finding
Endometrial & Breast cancer cell lines This compound + Sapanisertib p-S6 (Ser240/244) & p-4E-BP1 (Thr37/46) Superior suppression of both p-S6 and p-4E-BP1 vs. any single-node inhibitor (Alpelisib, Everolimus, Capivasertib).
Various solid tumor models This compound + Sapanisertib + (Chemotherapy/Hormonal therapy/CDK4/6i) Pathway signaling & Cell viability Effectively combined with Paclitaxel, Carboplatin, Fulvestrant, Elacestrant, Palbociclib.

Table 2: In Vivo Efficacy and Clinical Trial Data [1] [3]

Model Type Treatment Regimen Key Outcome Result
Mouse xenograft models Sapanisertib + this compound + Paclitaxel + Insulin-Suppressing Diet (ISD) Tumor growth inhibition Complete tumor growth inhibition and tumor regression.
Phase I clinical trial (Patients with advanced solid tumors) Sapanisertib + this compound + weekly Paclitaxel Objective Response Rate (ORR) ORR of 47% in evaluable patients (n=15).
Progression-Free Survival (PFS) PFS of 11 months across all patients (n=19).

Detailed Experimental Methodology

In Vitro Combination Efficacy Assay

This is the primary method for quantifying this compound's bioactivity in a multi-node inhibition strategy [1] [2].

  • Cell Lines: Endometrial and breast cancer cell lines harboring a range of PI3K/AKT/mTOR pathway mutations.
  • Drug Treatment:
    • Agents: this compound (PI3Kα inhibitor), Sapanisertib (mTORC1/2 inhibitor), comparators (Alpelisib, Everolimus, Capivasertib).
    • Concentration: Clinically relevant concentrations, representing free-drug exposures in patients (e.g., average and maximum plasma concentrations, or a midpoint) [1].
    • Duration: Typically 1-2 hours for acute signaling response, or longer for viability assays.
  • Key Readout - Western Blot Analysis:
    • Target Proteins: Phosphorylated S6 (Ser240/244), total S6, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1.
    • Procedure:
      • Cell Lysis: Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
      • Transfer: Transfer proteins from gel to a nitrocellulose or PVDF membrane.
      • Blocking: Incubate membrane with a blocking solution (e.g., 5% BSA or non-fat milk).
      • Antibody Probing:
        • Probe with primary antibodies against target phospho-proteins and total proteins.
        • Incubate with HRP-conjugated secondary antibodies.
      • Detection: Use chemiluminescent substrate and image the membrane.
    • Data Interpretation: The combination of this compound and Sapanisertib is considered highly effective because it achieves concurrent suppression of both p-S6 and p-4E-BP1, which single-node inhibitors often fail to do.
In Vivo Xenograft Tumor Growth Inhibition

This assay evaluates the efficacy of the combination in a living organism [1].

  • Animal Model: Immunodeficient mice (e.g., NSG) implanted with human cancer cell lines or patient-derived xenografts (PDXs).
  • Treatment Groups:
    • Vehicle control
    • Single-agent arms (e.g., this compound alone, Sapanisertib alone)
    • Combination arm (this compound + Sapanisertib)
    • Combination with chemotherapy/diet (this compound + Sapanisertib + Paclitaxel + Insulin-Suppressing Diet)
  • Dosing Schedule:
    • This compound: Orally, daily.
    • Sapanisertib: Orally, daily or on an intermittent schedule.
    • Paclitaxel: Intravenously, once weekly.
  • Key Measurements:
    • Tumor Volume: Measured regularly with calipers. Calculated as (length × width²)/2.
    • Body Weight: Monitored as an indicator of treatment toxicity.
    • Endpoint Analysis: Tumors are harvested for immunohistochemistry (IHC) or Western blot analysis to confirm pathway inhibition in the tissue.

Important Considerations for Protocol Design

  • Critical Experimental Factor: The most significant finding is the superiority of multi-node inhibition (targeting both PI3Kα and mTORC1/2) over single-agent approaches. Your experimental design should include this combination as a core arm [1] [2].
  • Model Selection: Choose cell lines or PDX models with known PI3K pathway mutations (e.g., PIK3CA mutations, PTEN loss) to model the intended patient population [4].
  • Addressing Toxicity: A major challenge with PI3K pathway inhibition is treatment-induced hyperglycemia. The research highlights that co-administration of an Insulin-Suppressing Diet (ISD) can mitigate this side effect and improve antitumor efficacy in vivo, a factor you may need to account for in animal studies [1].

References

Serabelisib food effect pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Serabelisib Food Effect

Here are answers to common questions regarding the food effect on this compound.

Question Evidence-Based Answer & Key Findings Relevant Study Details
Does food affect this compound absorption? Yes, significantly. Taking this compound with food increases systemic exposure [1] [2]. A clinical study in healthy subjects showed a 1.5-fold increase in the area under the curve (AUC) when administered with a high-fat meal compared to the fasted state [2].
What is the recommended administration? Administer with food to ensure adequate and consistent absorption [3]. In the phase 2 trial for vascular malformations, ART-001 (this compound) dry syrup was specifically administered after breakfast [3].
Why is formulation important? This compound has pH-dependent solubility, leading to high variability in absorption. A new dry syrup formulation was created to address this [1]. The dry syrup formulation contains acids to improve solubility and maintain the drug in a soluble form, which substantially improved intersubject pharmacokinetic variability [1].

Experimental Data & Protocols

For your experimental design and troubleshooting, the following table summarizes key quantitative findings from pivotal studies.

Study Parameter Fasted State Fed State (High-Fat Meal) Formulation & Dose Citation
Relative Bioavailability (AUC) Reference 1.50-fold increase (90% CI: 1.00, 2.25) 600 mg (Tablet) [2]
Effect of Gastric Acid Reduction Reference Not Applicable 98% reduction in AUC when co-administered with lansoprazole (Tablet) [2]
Food Effect (New Formulation) AUC and Cmax decreased by 12% and 36% vs. fasted state, respectively. Reference (post-meal dosing) 100 mg (Dry Syrup) [1]

Scientific Background & Mechanisms

Understanding the underlying mechanisms can help in troubleshooting experimental issues.

  • Mechanism of Food Effect: The primary reason for the food effect and high variability is the drug's pH-dependent solubility [1] [2]. This compound is highly soluble in acidic conditions (like the fasted stomach) but much less soluble at neutral to basic pH. Food intake stimulates acid production and delays gastric emptying, which can create a more favorable environment for the drug to dissolve.
  • Impact of Acid-Reducing Agents: Concomitant use of drugs that increase gastric pH, such as proton pump inhibitors (e.g., lansoprazole), can cause a drastic reduction in this compound bioavailability [2]. This is a critical consideration for clinical trial designs and patient management.
  • Formulation Strategy: The development of the dry syrup formulation was a direct response to these challenges. It is granulized with additives, including multiple acids, to improve solubility in water and maintain the drug in a soluble form even at higher pH levels [1]. This approach has proven successful in reducing pharmacokinetic variability [1].

Experimental Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the strategic approach to its formulation development.

G PI3Kα Signaling Pathway and Drug Inhibition PIK3CA_Mutation PIK3CA Mutation (Gain-of-function) PI3K_alpha PI3Kα PIK3CA_Mutation->PI3K_alpha PIP3 PIP3 PI3K_alpha->PIP3 Activates Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound This compound->PI3K_alpha Inhibits

G This compound Formulation Development Strategy Problem Problem: High PK Variability (pH-dependent solubility) Strategy Strategy: Develop Dry Syrup Problem->Strategy Mechanism Contains multiple acids to maintain solubility in higher pH conditions Strategy->Mechanism Outcome Outcome: Reduced PK variability Improved profile for pediatric/adult use Mechanism->Outcome

Troubleshooting Guide

  • High Variability in PK Data: If you encounter high intersubject variability in pharmacokinetic results, the most likely culprit is inconsistent fasting/fed conditions or concomitant use of medications that alter gastric pH [1] [2]. Strictly control and document these factors in your study protocol.
  • Unexpectedly Low Bioavailability: This can occur if the drug is administered under fasted conditions or with acid-reducing agents [2]. Ensure the drug is dosed with food as recommended and screen participants for prohibited medications.
  • Formulation Selection for Pediatric Populations: The dry syrup formulation is specifically designed to be compliant with the pediatric population and has demonstrated a favorable PK and safety profile in clinical trials [1] [3]. It is the recommended formulation for studies involving children.

References

Serabelisib lansoprazole proton pump inhibitor interaction

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole Interaction Profile Overview

Mechanism Key Proteins Involved Clinical/Experimental Significance Relevance for Investigational Drugs
Cytochrome P450 Metabolism [1] [2] [3] CYP2C19 (Primary), CYP3A4 (Secondary) [2] Major pathway; subject to genetic polymorphism (CYP2C19); potential for interactions with other enzyme substrates/inhibitors. [1] [3] High. Serabelisib's metabolism should be screened against these CYPs.
P-glycoprotein (P-gp) Transport [4] P-glycoprotein (ABCB1) Lansoprazole is both a substrate and a weak inhibitor of this efflux transporter. [4] Moderate. Potential for bioavailability changes if this compound is a P-gp substrate.
pH-Dependent Absorption [3] Gastric H+,K+-ATPase (Target) Increasing gastric pH can alter the solubility and absorption of co-administered drugs (e.g., atazanavir, mycophenolate mofetil). [3] High. Critical for drugs with pH-dependent solubility (e.g., weak bases).

Experimental Protocols for Interaction Assessment

When planning studies for this compound, the following methodologies, informed by research on PPIs, can be employed to evaluate potential interactions.

Assessing CYP450-Mediated Interactions

This protocol is used to determine if a drug is a victim of metabolic interactions.

  • Objective: To evaluate the inhibitory potential of lansoprazole on major CYP450 enzymes and to identify the specific isoforms responsible for this compound's metabolism.
  • Key Methodologies:
    • Human Liver Microsomes (HLM) Incubation: Incubate this compound with a pooled HLM system. Use chemical inhibitors selective for specific CYP isoforms (e.g., Ticlopidine for CYP2C19, Ketoconazole for CYP3A4) to see which pathways are involved. [2]
    • Recombinant CYP Enzymes: Incubate this compound with individual, expressed CYP enzymes (CYP2C19, CYP3A4, CYP2C9, etc.) to directly identify which ones metabolize the drug. [3]
    • CYP Inhibition Assay: Determine if lansoprazole inhibits the metabolism of well-established probe substrates (e.g., Omeprazole for CYP2C19) in HLM, calculating the IC50 value to quantify inhibition potency. [3]
  • Data Analysis: Monitor for the depletion of this compound and/or formation of its metabolites using LC-MS/MS. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor indicates the involvement of that CYP pathway.
Assessing P-glycoprotein-Mediated Interactions

This protocol evaluates interactions involving the drug transporter P-gp.

  • Objective: To determine if lansoprazole alters the transport of this compound via P-gp inhibition.
  • Key Methodologies:
    • Bidirectional Transport Assay: Using polarized cell lines like Caco-2 or MDCKII overexpressing human MDR1 (P-gp). [4]
      • Measure the apical-to-basal (A-B) and basal-to-apical (B-A) transport of this compound across the cell monolayer.
      • Repeat the experiment in the presence of a known P-gp inhibitor (e.g., PSC-833/valspodar) or lansoprazole itself. [4]
  • Data Analysis: A compound that is a P-gp substrate will typically show a B-A / A-B efflux ratio significantly greater than 2. If lansoprazole is a P-gp inhibitor, it will significantly reduce this efflux ratio for a substrate like digoxin (positive control) or potentially this compound. [4]

The following diagram illustrates the logical workflow for a comprehensive drug interaction investigation, based on these established protocols.

G Start Start: Investigational Drug Interaction Assessment CYP CYP450 Interaction Assessment Start->CYP In Vitro Studies Pgp P-glycoprotein (P-gp) Interaction Assessment Start->Pgp pH pH-Dependent Absorption Assessment Start->pH DataInt Integrate In Vitro Data CYP->DataInt Pgp->DataInt pH->DataInt ClinDec Clinical Decision & Study Design DataInt->ClinDec Informs


Frequently Asked Questions for Technical Support

Q1: The metabolic stability assay for our drug candidate shows high clearance. Could concomitant lansoprazole affect its exposure in clinical trials? Yes, potentially. Lansoprazole is primarily metabolized by and can inhibit CYP2C19 [1] [3]. If your drug is also a substrate for CYP2C19, lansoprazole co-administration could reduce its metabolic clearance, leading to increased systemic exposure (higher AUC and Cmax). It is crucial to identify the primary metabolic pathways of your investigational drug early in development.

Q2: We are planning a clinical trial where participants may be on stable lansoprazole therapy. What is the critical pharmacokinetic parameter to monitor? The most critical parameter is the Area Under the Curve (AUC). A significant change in AUC indicates a metabolic drug-drug interaction. You should also monitor Cmax and t½ (half-life). A dedicated pharmacokinetic study comparing the exposure of your drug with and without lansoprazole co-administration is recommended to quantify this effect. [3]

Q3: Our new chemical entity is a weak base. Should we be concerned about an interaction with lansoprazole? Yes. Lansoprazole's primary pharmacodynamic effect is to increase gastric pH [3]. This can significantly alter the dissolution and absorption of co-administered weak bases, potentially reducing their bioavailability. This is a class effect of all PPIs and is not CYP-mediated. Early solubility studies across a physiological pH range are advised.

Q4: Among PPIs, is lansoprazole known to have a high or low potential for drug interactions? Evidence suggests lansoprazole has a moderate potential for interactions. It is considered to have a weaker interaction potential than omeprazole but a higher one than pantoprazole, which has the lowest documented interaction potential within the PPI class. [3] Its relevance is primarily tied to its metabolism via CYP2C19. [2] [3]

References

Serabelisib intragastric pH modulation effects

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Key Interaction

Serabelisib (also known as TAK-117 or MLN1117) is an oral, investigational inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, developed for the treatment of solid tumors [1] [2] [3].

A key clinical finding is that the bioavailability of this compound is highly dependent on gastric acidity. The table below summarizes the critical data from a clinical study that investigated this effect [1].

Parameter Intervention Impact on this compound Pharmacokinetics (vs. control) Reported Adverse Events
pH Modulation Coadministration with Lansoprazole (a proton-pump inhibitor) ↓ Bioavailability by ~98% (Geometric Mean Ratio for AUC: 0.02) Incidence of all adverse events was reduced.
Food Effect Administration with a high-fat meal ↑ Systemic exposure by ~50% (Geometric Mean Ratio for AUC: 1.50) Incidence of nausea was reduced.
Formulation Tablet vs. Capsule (under fasting conditions) ↑ Exposure by ~53% (Geometric Mean Ratio for AUC: 1.53) Information not specified in results.

This study concluded that careful management of concomitant medications that modulate intragastric pH is required for this compound administration [1].

Mechanism and Experimental Context

The dramatic reduction in this compound absorption with lansoprazole is attributed to the drug's physicochemical properties. This compound is a weak base, and its solubility is highly dependent on an acidic environment. Proton-pump inhibitors like lansoprazole work by irreversibly blocking the gastric H+/K+ ATPase pump, thereby raising the intragastric pH. This reduced acidity decreases the solubility of pH-dependent drugs like this compound, preventing it from dissolving properly for absorption [1] [4].

The following diagram illustrates the logical relationship between acid-reducing agents and this compound exposure, based on the clinical findings.

G PPI Proton-Pump Inhibitor (PPI) e.g., Lansoprazole pH Increased Intragastric pH PPI->pH Inhibits H+/K+ ATPase Solubility Decreased this compound Solubility pH->Solubility Exposure Substantially Reduced Systemic Exposure Solubility->Exposure

Guidance for Research & Development

Based on the clinical data, here are key considerations for researchers designing experiments or clinical trials with this compound.

Potential Troubleshooting & FAQs
  • Q: What should I do if a subject taking this compound requires acid-reducing therapy?

    • A: The data strongly suggests that concomitant use of PPIs should be avoided. If acid suppression is medically necessary, consider using antacids (which have a short duration of action) and administering them at a time staggered far apart from this compound, though clinical data on this approach is not available.
  • Q: How should this compound be administered in preclinical or clinical settings to ensure consistent exposure?

    • A: To maximize and standardize absorption, this compound should be administered in a fasted state, or potentially with food if nausea is a concern, as food increased exposure. The tablet formulation provided higher bioavailability than the capsule and should be the preferred formulation. Most importantly, subjects should avoid all medications that elevate gastric pH.
Experimental Design Considerations

For in vivo studies, it is critical to:

  • Standardize Administration: Use the tablet formulation and control for food intake (fasted or fed state consistently across groups).
  • Screen Coadministrations: Avoid concomitant medications that modify gastric pH, including PPIs, H2-receptor antagonists (like famotidine), and even high doses of antacids.
  • Monitor Variability: Be aware that intersubject variability in this compound exposure was noted as high in clinical studies, and differences in individual gastric physiology could be a contributing factor [1].

References

Serabelisib intersubject variability management

Author: Smolecule Technical Support Team. Date: February 2026

What Causes Serabelisib's High Variability?

The high intersubject variability in this compound's pharmacokinetics is primarily due to its pH-dependent solubility [1] [2]. Its absorption is drastically affected by changes in gastric pH and the presence of food [3] [1].

The table below summarizes the key factors influencing its absorption and the resulting pharmacokinetic changes:

Factor Impact on this compound Pharmacokinetics Clinical Management Implication
Gastric pH Concomitant administration with the acid-reducing agent lansoprazole reduced bioavailability by 98% (AUC ratio: 0.02) [3]. Avoid concomitant use of proton pump inhibitors (PPIs) and other acid-reducing agents [3] [2].
Food Administration with a high-fat meal increased systemic exposure (AUC) by 50% [3]. Administer this compound consistently with respect to food intake (e.g., always with or without a meal) to minimize variability [3].
Formulation A novel dry syrup formulation was designed to mitigate pH-dependent solubility and substantially improved intersubject PK variability [1]. Use optimized formulations (like the dry syrup) that are less susceptible to pH changes in the GI tract [1].

This relationship between gastric environment and absorption can be visualized in the following workflow:

G Gastric_Environment Gastric Environment Factor Solubility This compound Solubility Gastric_Environment->Solubility Directly Impacts Absorption Oral Absorption Solubility->Absorption Determines PK_Variability High PK Variability Absorption->PK_Variability Leads To

How to Manage Variability in Experiments

Based on clinical findings, here are specific methodologies to control for variability in a research setting:

  • Control Gastric pH: The most critical factor. In clinical studies, the use of acid-reducing agents like lansoprazole caused a near-complete loss of bioavailability [3]. Protocol Recommendation: Exclude subjects or patients who have recently used PPIs, H2-receptor antagonists, or antacids. If acid suppression is medically necessary, consider the substantial impact on drug exposure in your data interpretation [3].
  • Standardize Food Intake: Food significantly alters exposure. A high-fat meal increased this compound's AUC [3]. Protocol Recommendation: Standardize the fasting/fed condition during administration. For consistent and higher exposure, administering with food may be beneficial, but this must be kept constant for all subjects in a study to reduce variability [3].
  • Utilize Optimized Formulations: The initial capsule and tablet formulations showed high variability. A novel dry syrup formulation was specifically engineered to overcome this by maintaining solubility at a higher pH [1]. Protocol Recommendation: If available for research, use the dry syrup formulation. Preclinical data in dogs showed this formulation maintained absorption even when gastric pH was elevated, which is a key improvement over the original forms [1].

Key Troubleshooting FAQs

  • The oral absorption of this compound in my model is highly variable and lower than expected. What should I check? First, verify the fasting state or the composition of the administered diet. Second, confirm that no concomitant medications or experimental agents that could raise gastric pH are being used. These two factors are the most common sources of variability [3] [1].

  • Are there any formulation strategies to overcome pH-dependent absorption? Yes. A dry syrup formulation has been developed, which incorporates acids to create a low-pH microenvironment upon reconstitution. This strategy has been shown in a phase I study to substantially improve intersubject PK variability compared to earlier capsule and tablet formulations [1].

  • Does managing variability impact safety? Yes. Clinical observations indicate that co-administration with lansoprazole (which reduced bioavailability) also reduced the incidence of all adverse events [3]. Furthermore, managing the on-target side effect of hyperglycemia, potentially through an insulin-suppressing diet, is part of a modern strategy to improve the therapeutic window [2].

References

optimizing Serabelisib administration with food

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Serabelisib Administration

Here are answers to common questions researchers might encounter:

  • How does food affect the absorption of this compound? The effect of food depends on the formulation. For the newer dry syrup formulation, a high-fat meal decreased the maximum plasma concentration (Cmax) by 36% and the area under the curve (AUC) by 12% [1]. In contrast, for an older tablet formulation, a high-fat meal increased systemic exposure (AUC) by 50% [2]. Therefore, consistent and controlled food intake relative to dosing is critical for reproducible pharmacokinetics.

  • What is the primary cause of the high pharmacokinetic variability seen with earlier formulations? The high variability is primarily due to the drug's pH-dependent solubility [1] [2]. This compound is highly soluble in acidic conditions but poorly soluble in neutral to basic environments. This means that even small, natural variations in gastric pH between subjects can lead to large differences in dissolution and absorption [2].

  • Are there any excipients that can mitigate this pH-dependent solubility? Yes, a novel dry syrup formulation was specifically designed to address this issue. It includes multiple acids to improve solubility in water and help maintain the drug in a soluble form even at higher pH levels [1]. Preclinical dissolution tests and in vivo studies in dogs confirmed that this formulation improves performance under varying gastric pH conditions [1].

  • What is a critical drug-drug interaction to be aware of? Concomitant use with proton pump inhibitors (PPIs), such as lansoprazole, must be avoided. A clinical study showed that co-administration with lansoprazole reduced the bioavailability of this compound by a dramatic 98% [2].

Summary of Key Quantitative Data

The table below consolidates critical quantitative findings from clinical studies to guide experimental design.

Table 1: Key Pharmacokinetic and Safety Data from Clinical Studies

Aspect Formulation Finding Source
Food Effect (High-fat meal) Dry Syrup ↓ AUC by 12%; ↓ Cmax by 36% [1]
Food Effect (High-fat meal) Tablet ↑ AUC by 50% [2]
pH Modulator (Lansoprazole) Tablet ↓ Bioavailability by 98% [2]
Intersubject PK Variability Dry Syrup Substantially improved vs. capsule/tablet [1]
Accumulation Ratio Dry Syrup AUC accumulation ratio of 1.9 after 5 days of 100 mg QD dosing [1]
Common Adverse Event Multiple Hyperglycemia (mild to moderate, transient) [1]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon existing bio-pharmaceutic studies, here are summaries of the core methodologies.

Protocol 1: Assessing the Food Effect

This randomized, two-period, crossover study design can be used to evaluate the impact of food on bioavailability [1] [2].

  • Study Population: Healthy adult subjects.
  • Dosing: Administer a single dose of this compound (e.g., 100 mg dry syrup or 600 mg tablet) under two conditions in random order:
    • Fasted: After an overnight fast of at least 10 hours.
    • Fed: Following a standardized high-fat, high-calorie meal (subjects should start eating 30 minutes before dosing and finish within 30 minutes).
  • PK Sampling: Collect blood samples at pre-dose and at predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
  • Analysis: Determine plasma concentrations using a validated LC-MS/MS method. Calculate key PK parameters (AUC, Cmax, Tmax) for both conditions and perform statistical comparison (e.g., geometric mean ratios with 90% confidence intervals).

Protocol 2: Evaluating the Effect of Gastric pH Modulation

This fixed-sequence study assesses the impact of elevated gastric pH on drug absorption [2].

  • Study Population: Healthy adult subjects.
  • Pre-Treatment: Administer a proton pump inhibitor (e.g., lansoprazole 30 mg) once daily for several days (e.g., 5 days) to ensure sustained elevation of gastric pH.
  • Dosing: On the final day of PPI dosing, administer a single dose of this compound (e.g., 900 mg tablet) concomitantly with the PPI.
  • Control Arm: In a separate period, administer the same dose of this compound alone.
  • PK Sampling & Analysis: Collect serial blood samples for PK analysis as in Protocol 1. Compare the PK parameters from the PPI phase to the control phase to quantify the change in bioavailability.

Mechanisms & Workflows

The diagram below illustrates the core relationships between formulation, gastrointestinal factors, and the resulting pharmacokinetic profile of this compound.

G cluster_form Formulation cluster_pk PK Outcomes cluster_rec Recommendations A Formulation Type D Key PK Outcomes A->D Influences A1 Dry Syrup (with acids) A->A1 A2 Traditional Tablet/Capsule A->A2 B Gastric pH B->D Directly Drives D1 Systemic Exposure (AUC) B->D1 Low pH: High Absorption B->D1 High pH: Negligible Absorption C Food Intake C->B Can Modulate C->D Impacts via pH & bile E Research Recommendations D->E Guide D2 Peak Concentration (Cmax) D3 Intersubject Variability (%CV) E1 Standardize food intake in study protocols E2 Use acidified dry syrup for lower variability E3 Exclude PPI use A1->D3 Reduces A2->D3 Increases

The most critical finding for your research is the profound negative effect of proton pump inhibitors. Ensuring study participants avoid PPIs is paramount for achieving reliable drug exposure [2].

References

Serabelisib Variability Management: Key Factors & Data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical studies have identified several factors that significantly influence Serabelisib's absorption and bioavailability. The table below summarizes these key factors and the recommended management strategies.

Factor Impact on Pharmacokinetics Observed Change (vs. Control) Management Strategy
Food Intake (High-fat meal) Increases systemic exposure [1] AUC ↑ 50% [1] Administer consistently in a fasted state [1].
Gastric pH (Coadministration with Lansoprazole) Dramatically decreases absorption [1] AUC ↓ 98% [1] Avoid concomitant use of acid-reducing agents (e.g., PPIs, H2 blockers) [1].
Formulation (Tablet vs. Capsule) Tablet provides higher exposure [1] AUC ↑ 53% (Tablet vs. Capsule) [1] Use a consistent, specified formulation across studies [1].

Frequently Asked Questions (FAQs)

What are the main sources of pharmacokinetic variability for this compound?

The primary sources are dietary status and concomitant medications that alter gastric pH. A high-fat meal increases drug exposure, while proton-pump inhibitors (PPIs) like lansoprazole drastically reduce it. There is also high intersubject variability, which can be mitigated by controlling these external factors [1].

How should this compound be administered to ensure consistent results?

For the most consistent experimental outcomes, this compound should be administered orally to fasted subjects. Researchers should also ensure that test subjects are not receiving any acid-reducing therapies [1].

Does the formulation of this compound matter for in vivo studies?

Yes. Clinical data shows a clear difference in bioavailability between capsule and tablet formulations. It is critical to use the same formulation throughout a study and to report which one was used for accurate interpretation and replication of results [1].

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the PI3Kα isoform (IC₅₀ of 21 nmol/L). It demonstrates >100-fold selectivity for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR, making it a targeted therapeutic for cancers with PIK3CA mutations [2].

Experimental Workflow for Investigating Variability

For researchers characterizing this compound variability in a new experimental model, the following workflow provides a systematic approach. The diagram below outlines the key phases and decision points.

workflow start Start: Plan this compound Experiment ph1 Phase 1: Establish Baseline • Administer this compound to fasted subjects • Use standard, consistent formulation • No concomitant pH-modifying drugs start->ph1 ph2 Phase 2: Introduce Variables • Split group: Fasted vs. Fed • Split group: With/Without PPI ph1->ph2 ph3 Phase 3: Analyze & Conclude • Measure plasma concentration (AUC, Cmax) • Compare results against baseline • Establish final protocol ph2->ph3 protocol Finalized Experimental Protocol ph3->protocol

References

Serabelisib adverse event mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Serabelisib Overview

The table below summarizes the key information available for this compound.

Attribute Description
Generic Name This compound [1]
Other Identifiers MLN1117, INK1117, TAK-117 [1] [2]
Modality Small Molecule [1]
Mechanism of Action Selective inhibitor of the Class I PI3K alpha isoform (PI3Kα) and its mutations (e.g., PIK3CA) [1] [2]
Development Status Investigational (No approved indications) [1]
Chemical Formula C19H17N5O3 [1]
Primary Target Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA) [1]

Anticipated Adverse Events & Potential Monitoring Strategies

Since direct data on this compound is unavailable, insights can be drawn from the well-documented safety profile of Alpelisib, an FDA-approved PI3Kα inhibitor. The table below lists common adverse events (AEs) associated with this drug class and general monitoring suggestions [3].

Anticipated Adverse Event Potential Monitoring & Investigational Mitigation Strategies
Hyperglycemia Regular blood glucose monitoring (fasting and postprandial), HbA1c testing. Have antihyperglycemic medications (e.g., metformin, insulin) available per study protocol [3].
Rash Dermatologic assessments, patient symptom diaries. Protocol-defined use of topical steroids and antihistamines [3].
Diarrhea Patient education on diet and hydration. Have antidiarrheal medications (e.g., loperamide) available per study protocol [3].
Nausea Protocol-defined use of antiemetic medications [3].
Hepatotoxicity Regular liver function tests (LFTs) monitoring [3].

For context, a pharmacovigilance study of Alpelisib found that hyperglycemia, rash, and diarrhea were the most frequently reported adverse events [3].

Experimental Workflow for On-Target Toxicity Investigation

The following diagram outlines a generalized experimental approach to investigate the mechanism of on-target toxicities, such as hyperglycemia, which are common to PI3Kα inhibitors. This can serve as a logical framework for designing your own studies.

workflow Start Investigate PI3Kα Inhibitor Toxicity A In Vitro Models (Cancer cell lines) Start->A B In Vivo Models (Mouse/rat) Start->B C Mechanistic Probes A->C  Assay: - Glucose uptake - AKT phosphorylation D Biomarker Analysis B->D  Measure: - Blood glucose - Insulin levels E Data Integration & Hypothesis C->E D->E F Identify Mitigation Strategy E->F  e.g., Confirm hyperglycemia is an on-target effect

FAQs for the Research Community

Q: Why is there no specific adverse event data for this compound? A: this compound is an investigational drug that has not completed clinical development or received regulatory approval. Detailed safety and tolerability data from clinical trials are typically not made public until later phases or through scientific publications, which are not currently available in the searched literature [1] [2].

Q: What is the basis for the anticipated adverse events? A: The predictions are based on class effects. Since this compound and Alpelisib both inhibit the same molecular target (PI3Kα), they are expected to share a similar profile of on-target toxicities. Hyperglycemia is a hallmark toxicity of PI3Kα inhibition, as this pathway is crucial for insulin signaling [3] [2].

Q: Are PI3K inhibitors generally tolerable? A: The therapeutic window for PI3K inhibitors is often very narrow, and patient tolerability can be a significant challenge in their development. This underscores the importance of robust mitigation strategies and careful dose optimization [2].

A Path Forward for Your Research

To build effective troubleshooting guides, you will need more specific data. I suggest you:

  • Consult Clinical Trial Registries: Search for this compound on platforms like ClinicalTrials.gov. While results may be summary-level, they can provide hints about studied doses and reported adverse events.
  • Review Related Drug Labels: Thoroughly examine the official prescribing information for Alpelisib (Piqray), as it provides the most concrete example of management strategies for PI3Kα inhibitor-related toxicities.

References

Serabelisib vs other PI3K inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PI3K Inhibitors

Inhibitor Name Primary Target / Class Key Development / Efficacy Findings Clinical Status (as of 2025)
Serabelisib PI3Kα (isoform-specific) Preclinically, highly effective in multi-node inhibition with sapanisertib (mTORC1/2 inhibitor); combined with paclitaxel, showed 47% ORR in a Phase I solid tumor trial [1] [2] [3]. Investigational (Phase I/II)
Alpelisib PI3Kα (isoform-specific) Approved based on SOLAR-1 trial: significantly prolonged PFS in HR+/HER2-, PIK3CA-mutated advanced breast cancer with fulvestrant [4] [5]. FDA-Approved
Copanlisib Pan-PI3K inhibitor Previously approved for follicular lymphoma; efficacy limited by toxicity (e.g., hyperglycemia, hypertension); subsequently withdrawn from the market [5] [6]. Voluntarily Withdrawn
Idealisib PI3Kδ (isoform-specific) First-in-class PI3Kδ inhibitor for B-cell malignancies; associated with significant immune-related toxicities and lack of overall survival benefit, leading to market withdrawal [6]. Voluntarily Withdrawn
Gedatolisib Dual PI3K/mTOR inhibitor Mentioned as a pan-PI3K/mTOR inhibitor with promising clinical efficacy signals [3]. Investigational

Key Differentiating Mechanisms and Data

This compound's most distinctive feature in current research is its role in a multi-node inhibition (MNI) strategy, which aims to overcome the limitations of single-node inhibitors.

Multi-Node Inhibition Strategy

Single-node PI3K/AKT/mTOR pathway inhibitors often have limited efficacy due to pathway feedback reactivation and co-occurring pathway mutations [3]. Multi-node inhibition simultaneously targets multiple key points in the pathway to achieve more complete and durable suppression.

Preclinical studies show the combination of this compound (PI3Kα inhibitor) and sapanisertib (mTORC1/mTORC2 inhibitor) more effectively suppresses pathway signaling (measured by S6 and 4E-BP1 phosphorylation) than single-node inhibitors like Alpelisib, capivasertib (AKT inhibitor), or everolimus (mTORC1 inhibitor) [2] [3].

architecture cluster_inhibitors Multi-Node Inhibitor Targets Growth_Factors Growth Factors/Insulin RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K_Complex PI3K Complex (PI3Kα) RTKs->PI3K_Complex IRS IRS RTKs->IRS PIP3 PIP3 PI3K_Complex->PIP3 Phosphorylates IRS->PI3K_Complex PIP2 PIP2 PIP2->PI3K_Complex AKT AKT PIP3->AKT mTORC2 mTORC2 AKT->mTORC2 TSC TSC Complex AKT->TSC mTORC2->AKT Activates mTORC1 mTORC1 S6_4EBP1 S6, 4E-BP1 (Protein Synthesis) mTORC1->S6_4EBP1 TSC->mTORC1 This compound This compound (PI3Kα inhibitor) This compound->PI3K_Complex Sapanisertib Sapanisertib (mTORC1/2 inhibitor) Sapanisertib->mTORC2 Sapanisertib->mTORC1

Diagram illustrating the targets of this compound and Sapanisertib within the PI3K/AKT/mTOR pathway.

Preclinical and Clinical Efficacy Data
  • Enhanced Pathway Suppression: In models of endometrial and breast cancer, the This compound-Sapanisertib combination achieved more complete inhibition of PI3K/AKT/mTOR pathway signaling than single-node inhibitors, including newer mutant-specific PI3Kα inhibitors [2] [3].
  • Clinical Response: A Phase I trial of sapanisertib, this compound, and paclitaxel in heavily pre-treated patients with advanced solid tumors (ovarian, breast, endometrial) demonstrated an Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73%, with a median progression-free survival (PFS) of 11 months [1].
  • Synergy with Other Agents: Beyond sapanisertib and paclitaxel, this compound combined effectively with various therapeutics in preclinical models, including hormone-targeted therapies (fulvestrant, elacestrant), CDK4/6 inhibitors (palbociclib), and chemotherapy (carboplatin) [3].
Safety and Toxicity Profile

While the search results do not provide a direct toxicity comparison, PI3K inhibitors as a class face significant safety challenges. The combination of PI3K inhibitors (like this compound) with other pathway inhibitors (like sapanisertib) requires careful management of class-effect toxicities such as hyperglycemia, which can be mitigated in preclinical models with an insulin-suppressing diet [2] [3].


Interpretation for Research and Development

For researchers and drug development professionals, the data suggests:

  • Strategic Positioning: this compound's primary value and differentiating factor lie in its potential for rational combination therapies, particularly in multi-node inhibition regimens, to overcome the feedback reactivation that plagues single-agent pathway inhibition.
  • Clinical Translation Gap: Despite strong preclinical rationale and promising early-phase clinical results, this compound has not yet progressed to late-stage trials for definitive endpoints like overall survival, unlike the approved agent Alpelisib.
  • Future Directions: The future of PI3K inhibition may involve strategies like this compound's MNI approach or the development of mutant-specific PI3Kα inhibitors (e.g., RLY-2608, STX-478) designed to minimize on-target, off-tumor toxicities like hyperglycemia [3].

References

Serabelisib compared to alpelisib copanlisib

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Clinical Use at a Glance

The table below summarizes the core characteristics of each drug.

Inhibitor Primary Target Key Characteristics FDA-Approved Indications (as of 2025) Notable Preclinical/Combination Findings

| Serabelisib | PI3Kα (selective) | • Investigational agent. • Promotes mutant PI3Kα degradation [1]. | Not yet approved [2]. | Highly effective in multi-node inhibition (MNl) with sapanisertib (mTORC1/2 inhibitor), showing superior pathway suppression vs. alpelisib in endometrial/breast cancer models [2]. | | Alpelisib | PI3Kα (selective) | • First-in-class PI3Kα inhibitor. • Known for hyperglycemia adverse effects [1]. | • HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (with fulvestrant) [3] [1]. • PIK3CA-Related Overgrowth Spectrum (PROS) [3]. | Shows additive/synergistic effects with MEK/ERK/RAF inhibitors and KRASG12D/G12C inhibitors in tumor spheroids [4]. | | Copanlisib | Pan-PI3K (Class I) | • Intravenous, intermittent dosing [4] [5]. • Potent against PI3Kα & PI3Kδ isoforms [5]. | Relapsed follicular lymphoma [6]. | • Shows immunomodulatory effects, improving CD8+ T cell/Treg ratio and synergizing with anti-PD-1 therapy [6]. • Active in combinations with RAS/RAF pathway inhibitors [4]. |

Key Experimental Data and Findings

Recent research highlights the advantage of multi-node inhibition (MNI) strategies, which target several key proteins in the PI3K/AKT/mTOR pathway simultaneously to overcome resistance and achieve more durable suppression [2].

Multi-Node Inhibition Strategy

A 2025 study directly compared the efficacy of this compound and alpelisib, both alone and in combination with the dual mTORC1/mTORC2 inhibitor sapanisertib [2].

  • Experimental Protocol: Researchers treated a panel of endometrial and breast cancer cell lines (harboring various PI3K pathway mutations) with clinically relevant concentrations of the drugs. Pathway inhibition was measured via Western blot analysis of key signaling markers, including phosphorylated S6 (p-S6, indicating mTORC1 activity) and phosphorylated 4E-BP1 (p-4E-BP1, another crucial mTORC1 output) [2].
  • Key Findings: The combination of This compound + sapanisertib achieved more complete suppression of PI3K/AKT/mTOR pathway signaling than either agent alone or other single-node inhibitors. It was particularly effective at reducing p-4E-BP1, a marker that other inhibitors, including alpelisib, struggled to suppress durably [2].

The diagram below illustrates this multi-node inhibition approach and the experimental workflow used to validate it.

architecture Multi-Node PI3K Pathway Inhibition and Experimental Validation cluster_1 Experimental Workflow & Readouts GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K_complex PI3K Complex (PI3Kα) RTK->PI3K_complex AKT AKT PI3K_complex->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_growth Cell Growth & Survival mTORC1->Cell_growth mTORC2->AKT  positive feedback mTORC2->Cell_growth Treatment In Vitro Treatment of Cancer Cell Lines This compound This compound (PI3Kα inhibitor) This compound->PI3K_complex Inhibits Sapanisertib Sapanisertib (mTORC1/2 inhibitor) Sapanisertib->mTORC1 Inhibits Sapanisertib->mTORC2 Inhibits Western_Blot Western Blot Analysis Treatment->Western_Blot Readout_S6 p-S6 Level Western_Blot->Readout_S6 Readout_4E_BP1 p-4E-BP1 Level Western_Blot->Readout_4E_BP1

Immunomodulatory Effects of Pan-PI3K Inhibition

Copanlisib's unique pan-PI3K profile confers distinct immunomodulatory properties, differentiating it from the more selective α-inhibitors [6].

  • Experimental Protocol: Studies used syngeneic murine colorectal cancer models (e.g., MC38, CT26). Mice were treated with copanlisib alone or combined with an anti-PD-1 antibody. Tumors were analyzed via flow cytometry and immunohistochemistry to quantify immune cell infiltration and activation [6].
  • Key Findings: Intermittent copanlisib treatment altered the tumor microenvironment by increasing the infiltration of activated CD8+ T cells and M1 macrophages while reducing immunosuppressive cell populations. This led to a more favorable CD8+ T cell to Treg ratio and M1/M2 macrophage ratio, which was associated with enhanced anti-tumor efficacy and synergy with immune checkpoint blockade [6].

Interpretation Guide for Researchers

When selecting an inhibitor for your research program, consider these core differentiators:

  • For Maximum Pathway Suppression: Consider the This compound + sapanisertib combination. Recent data suggests it achieves more profound and durable inhibition of the PI3K/AKT/mTOR pathway, especially against targets like 4E-BP1, compared to alpelisib-based regimens [2].
  • For Immuno-Oncology Applications: Copanlisib is a compelling candidate if your goal is to modulate the tumor microenvironment. Its ability to target PI3Kδ and PI3Kγ makes it suitable for combination studies with immunotherapies [6].
  • For Clinical Translation (Breast Cancer): Alpelisib has established clinical efficacy and a known safety profile in HR+/HER2- breast cancer, providing a benchmark for comparison. However, its toxicity profile is a key constraint [1].

References

Serabelisib p110α selectivity versus other isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Serabelisib Selectivity Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against Class I PI3K isoforms, which quantify its potency and selectivity [1].

PI3K Isoform IC₅₀ (nM)
p110α 15
p110β 4500
p110γ 1900
p110δ 13,900

This data demonstrates that this compound is a highly selective p110α inhibitor, with ~300-fold selectivity over p110β, and even greater selectivity over p110γ and p110δ [1].

Validating Experimental Evidence

The selectivity profile is established through specific, validated experimental methods.

  • Biochemical Assays: IC₅₀ values are determined using in vitro kinase assays that measure the ability of the inhibitor to block the lipid kinase activity of isolated, recombinant PI3K proteins. This method directly tests the compound's interaction with the enzyme's active site [2] [1].
  • Cellular Assays: Selectivity is confirmed in cells using engineered isogenic human mammary epithelial cells (HMECs). These cells stably express constitutively active, membrane-targeted versions of a single p110 isoform (p110α, p110β, or p110δ). By measuring the inhibition of downstream AKT phosphorylation in each cell line, researchers can confirm that this compound selectively inhibits p110α-driven signaling in a live-cell context [2].

PI3K Signaling and Inhibitor Targeting

The following diagram illustrates the PI3K signaling pathway and the specific point where isoform-selective inhibitors like this compound act.

G cluster_top Extracellular Space cluster_mid Plasma Membrane cluster_bottom Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3Ks RTK->PI3Ks Activates PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 AKT AKT Activation PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Effects Cell Growth, Proliferation, Survival AKT->Effects p110a p110α p110b p110β p110d p110δ p110g p110γ p110a->PIP2 Phosphorylates p110b->PIP2 Phosphorylates p110d->PIP2 Phosphorylates p110g->PIP2 Phosphorylates Inhibitor This compound Inhibitor->p110a Selectively Inhibits

Interpretation of the Selectivity Profile

  • Therapeutic Rationale: The primary therapeutic goal of p110α inhibition is to target cancers driven by oncogenic mutations in the PIK3CA gene (encoding p110α) or hyperactivation of the PI3K pathway [1].
  • Minimizing Toxicity: High selectivity helps spare other isoforms to reduce mechanism-based toxicities. For instance, inhibiting p110δ can lead to immunosuppression, while p110β inhibition may be intended for PTEN-deficient cancers [1]. This compound's minimal off-target activity against these isoforms is a favorable feature.
  • Clinical Relevance: This selectivity profile underpins the clinical investigation of this compound for treating solid tumors harboring PIK3CA mutations [1].

References

Serabelisib potency p110α β γ δ inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity of Serabelisib

The core activity of this compound is its selective inhibition of the PI3Kα isoform. The following table details its half-maximal inhibitory concentration (IC₅₀) values against the Class I PI3K catalytic subunits [1] [2] [3].

PI3K Isoform IC₅₀ Value Primary Function/Context
p110α (PI3Kα) 15 nM Ubiquitously expressed; key role in growth, metabolism; frequently mutated in solid tumors [4] [5] [3].
p110γ (PI3Kγ) 1,900 nM (1.9 µM) Primarily in hematopoietic cells; implicated in immune cell function and the tumor microenvironment [4] [3].
p110β (PI3Kβ) 4,500 nM (4.5 µM) Ubiquitously expressed; important in PTEN-deficient cancers; regulates platelet aggregation [4] [3].
p110δ (PI3Kδ) 13,390 nM (13.39 µM) Primarily in leukocytes; key role in B-cell function and immunity; target in hematologic malignancies [4] [3].
mTOR >1,000 nM (No significant inhibition at 1 µM) This compound shows no significant activity against mTOR, highlighting its specificity within the PI3K/AKT/mTOR pathway [6].

This data demonstrates that this compound is highly selective for p110α, with at least 300-fold selectivity over other PI3K isoforms [2]. Its potency against p110α and minimal off-target effects on immune-cell dependent isoforms (p110γ and p110δ) make it a candidate for immune-sparing applications in solid tumors [7].

Comparison with Other PI3K Inhibitors

To contextualize this compound's profile, the table below compares its IC₅₀ values with other PI3K inhibitors [3].

| Inhibitor Name | Primary Target | IC₅₀ (nM) | | :--- | :--- | :--- | | | | p110α | p110β | p110γ | p110δ | | This compound | α | 15 | 4,500 | 1,900 | 13,900 | | Alpelisib (BYL719) | α | 5 | 1,200 | 250 | 290 | | Idelalisib (CAL-101) | δ | 8,600 | 4,000 | 2,100 | 19 | | GSK2636771 | β | 35,400 | 20 | Not Disclosed | 40 | | IPI-549 | γ | 3,200 | 3,500 | 16 | >8,400 |

This comparison shows that both Alpelisib and this compound are potent p110α inhibitors, though Alpelisib shows slightly higher potency. A key difference lies in their selectivity; Alpelisib has some activity against p110γ and p110δ, while this compound's cleaner profile may offer an advantage in sparing immune cell function [7] [3].

Experimental Evidence & Research Applications

In preclinical studies, this compound has demonstrated efficacy in various models, primarily through its action on the PI3K/AKT/mTOR signaling pathway.

  • In Vitro Protocols and Findings: In PIK3CA-mutant breast cancer cell lines, treatment with this compound inhibits phosphorylation of AKT (a key downstream effector) and reduces cell growth, with IC₅₀ values around 2 µM. This effect is not observed in PTEN-null cells, confirming its dependency on the PI3Kα pathway [2]. For B-cell receptor (BCR) stimulation studies, B cells are treated with this compound (e.g., 1 µM) resulting in a significant reduction (up to 50%) in phosphorylated AKT levels as measured by intracellular flow cytometry [2].
  • In Vivo Protocols and Findings: In mouse xenograft models of cancer, oral administration of this compound at 30-60 mg/kg achieves significant tumor growth inhibition. Doses at 120 mg/kg, while effective, may begin to show partial reduction in immune-related markers like TNP-specific IgG3, indicating that the higher dose exceeds the optimal therapeutic window for tumor growth inhibition without additional effects [2].
  • Multi-Node Inhibition Strategy: Recent research explores this compound in combination with other pathway inhibitors. A prominent strategy combines this compound with sapanisertib (a dual mTORC1/mTORC2 inhibitor). This combination more effectively suppresses pathway signaling (measured by phosphorylation of S6 and 4E-BP1) in endometrial and breast cancer models than single-node inhibitors alone, overcoming common resistance mechanisms [8] [7].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the sites targeted by this compound and combination agents like sapanisertib.

Diagram of PI3K/AKT/mTOR Pathway and Inhibitor Targets

Key Considerations for Researchers

Based on the available data, here are some key points to consider for your research and development work:

  • Selectivity Advantage: this compound's high selectivity for p110α over p110γ and p110δ may help preserve immune cell function, which is a valuable profile for combination strategies with immunotherapies [7].
  • Combination Potential: Evidence suggests that this compound's efficacy can be enhanced through rational combinations, such as with mTORC1/2 inhibitors like sapanisertib, to achieve more complete pathway suppression and overcome feedback reactivation [8] [7].
  • Clinical Translation: While this compound has reached Phase 2 clinical trials for advanced solid tumors [9] [2], it is not yet FDA-approved. Its clinical development highlights the ongoing effort to optimize PI3Kα inhibition, particularly in managing on-target side effects like hyperglycemia.

References

Rationale for Multi-Node Inhibition Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Targeting a single node in the PI3K/AKT/mTOR pathway often leads to limited efficacy due to pathway feedback reactivation, co-occurring pathway mutations, and treatment-induced hyperglycemia that can reactivate the pathway via hyperinsulinemia [1] [2]. A multi-node inhibition strategy simultaneously blocks multiple key points in the pathway to overcome these limitations.

Preclinical data demonstrates that the combination of Serabelisib and Sapanisertib achieves more robust and sustained pathway suppression than single-node inhibitors [1]. The following diagram illustrates how this combination creates a powerful multi-node blockade.

architecture Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN Dephosphorylates AKT AKT PIP3->AKT mTORC2 mTORC2 AKT->mTORC2 Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT Positive Feedback S6 p-S6 (Proliferation) mTORC1->S6 BP1 p-4E-BP1 (Translation) mTORC1->BP1 Serabelisib_node This compound Serabelisib_node->PI3K Inhibits Sapanisertib_node Sapanisertib Sapanisertib_node->mTORC2 Inhibits Sapanisertib_node->mTORC1 Inhibits

Experimental Evidence and Comparison Data

A 2025 study directly compared the ability of various single-node and multi-node inhibitor regimens to suppress pathway signaling in endometrial and breast cancer models [1].

Key Experimental Protocol:

  • Methodology: Western blot analysis was used to measure the phosphorylation levels of key pathway markers (S6 and 4E-BP1) as indicators of pathway activity [1].
  • Cell Models: Endometrial and breast cancer cell lines with a range of PI3K/AKT/mTOR pathway mutations were used [1].
  • Drug Treatment: Cells were treated with clinically relevant concentrations of the inhibitors, both alone and in combination [1].

The results of these experiments are summarized in the table below.

Treatment Target(s) Impact on p-S6 Impact on p-4E-BP1 Experimental Context & Findings
This compound + Sapanisertib PI3Kα, mTORC1/2 Strongly suppressed [1] Dramatically inhibited [1] Most complete pathway inhibition. Effective even in cells with 2-3 concurrent pathway mutations (e.g., PTEN loss) [1].
Sapanisertib alone mTORC1/2 Excellent inhibition [1] Much improved vs. SNIs [1] Superior to single-node inhibitors, but combination is more effective [1].
This compound alone PI3Kα Inhibited [1] Limited inhibition [1] Showed a tendency for greater 4E-BP1 suppression than Alpelisib [1].
Alpelisib alone PI3Kα Decreased [1] Very limited inhibition [1] Representative single-node PI3Kα inhibitor [1].
Everolimus alone mTORC1 Decreased [1] Very limited inhibition [1] Feedback loops can reactivate AKT and upstream pathways [1].
Capivasertib alone AKT Decreased [1] Very limited inhibition [1] Representative single-node AKT inhibitor [1].

Clinical Translation and Future Directions

The promising preclinical data on multi-node inhibition has directly translated into ongoing clinical trials.

  • Phase 1 Trial Results: A study of Sapanisertib, this compound, and Paclitaxel in 19 heavily pre-treated patients with advanced solid tumors (endometrial, breast, ovarian) showed a 47% objective response rate and a 73% clinical benefit rate. Progression-free survival was 11 months, and the regimen was deemed safe and well-tolerated [3].
  • Current Phase 2 Trial: A study designated GOG-3111 is now recruiting patients with advanced or recurrent endometrial cancer to evaluate the combination of Sapanisertib and this compound (together called PIKTOR) with paclitaxel chemotherapy. A substudy will also investigate the impact of an Insulin-Suppressing Diet (ISD) on treatment efficacy and tolerability [4] [5].

Based on the available evidence, this compound is a key component of a potent multi-node inhibition strategy rather than a direct mTOR inhibitor. For research and development purposes, the most promising path appears to be its combination with dual mTORC1/mTORC2 inhibitors like Sapanisertib.

References

Serabelisib versus pictilisib buparlisib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Experimental Insights

Understanding the mechanistic rationale behind the different developmental paths of these drugs requires a look at the PI3K pathway and inhibition strategies.

architecture PI3K Inhibition Strategies cluster_key Key Concepts Pathway Feedback Reactivation Pathway Feedback Reactivation Co-occurring Pathway Mutations Co-occurring Pathway Mutations Treatment-Induced Hyperglycemia Treatment-Induced Hyperglycemia Growth Factor Growth Factor RTK/GPCR RTK/GPCR Growth Factor->RTK/GPCR PI3K (All Isoforms) PI3K (All Isoforms) RTK/GPCR->PI3K (All Isoforms) Activates PIP2 to PIP3 PIP2 to PIP3 PI3K (All Isoforms)->PIP2 to PIP3 AKT Activation AKT Activation PIP2 to PIP3->AKT Activation mTORC1/2 Signaling mTORC1/2 Signaling AKT Activation->mTORC1/2 Signaling Cell Growth & Proliferation Cell Growth & Proliferation mTORC1/2 Signaling->Cell Growth & Proliferation Pictilisib/Buparlisib Pictilisib/Buparlisib Pictilisib/Buparlisib->PI3K (All Isoforms) Pan-Inhibition Serabelisib This compound PI3Kα Isoform PI3Kα Isoform This compound->PI3Kα Isoform α-Specific Inhibition Pan-Inhibition Pan-Inhibition Pan-Inhibition->Pathway Feedback Reactivation Pan-Inhibition->Treatment-Induced Hyperglycemia Single-Node Inhibition Single-Node Inhibition Single-Node Inhibition->Co-occurring Pathway Mutations

Rationale for Different Inhibitor Strategies
  • The Limitation of Pan-PI3K Inhibition (Pictilisib & Buparlisib): Drugs like pictilisib and buparlisib are pan-PI3K inhibitors, meaning they target all four class I PI3K isoforms (α, β, δ, γ) [1] [2]. While this broadly blocks the pathway, it also leads to significant on-target, off-tumor toxicity. Inhibiting PI3Kδ and PI3Kγ can suppress immune cells, and blocking PI3K signaling in peripheral tissues is a direct cause of treatment-induced hyperglycemia, a common and dose-limiting adverse effect [3] [1].

  • The Shift to Isoform-Selectivity (this compound): this compound is an α-isoform-specific inhibitor [3]. Since the PIK3CA gene encoding the p110α catalytic subunit is the most frequently mutated isoform in solid tumors [3], targeting it specifically aims to preserve efficacy while reducing toxicity. This immune-sparing effect is considered a key advantage, especially in the era of immunotherapies [3].

  • Overcoming Resistance with Multi-Node Inhibition: A major reason for treatment failure with single PI3K inhibitors is pathway feedback reactivation and co-occurring pathway mutations [3]. For example, inhibiting PI3K or mTORC1 alone can relieve negative feedback loops, leading to pathway recovery and drug resistance [3]. Therefore, this compound is being explored in a multi-node inhibition (MNI) strategy, such as in combination with sapanisertib (a dual mTORC1/mTORC2 inhibitor). This approach more robustly suppresses the entire PI3K/AKT/mTOR pathway, as measured by markers like phosphorylated S6 and 4E-BP1, and shows promise in overcoming the limitations of single-node inhibitors [3].

Key Experimental Data and Protocols

To help contextualize the data supporting these comparisons, here is a summary of key experimental approaches used in the cited research.

Experiment / Analysis Commonly Used Methods & Assays Key Readouts / Endpoints
Pathway Inhibition Analysis [3] Western Blot Phosphorylation status of key pathway proteins (e.g., p-S6, p-4E-BP1, p-AKT)
In Vitro Efficacy [3] Cell viability assays (e.g., MTT, CellTiter-Glo), Apoptosis assays (e.g., Caspase activation), Cell cycle analysis IC50 values, % apoptosis induction, cell cycle distribution
In Vivo Efficacy [3] Xenograft mouse models (often with patient-derived or genetically engineered cancer cells) Tumor volume regression, progression-free survival (PFS)
Clinical Trial Endpoints [4] [5] Randomized Phase II/III trials, often in combination with standard care (e.g., fulvestrant, paclitaxel) Overall Survival (OS), Objective Response Rate (ORR), incidence of Adverse Events (AEs)

Key Takeaways for Researchers

  • Consider Target Specificity: For solid tumors with PIK3CA mutations, isoform-specific α-inhibitors like this compound may offer a better therapeutic window than pan-inhibitors due to a potentially improved safety profile [3] [2].
  • Plan for Combination Therapies: The future of targeting the PI3K pathway lies in rational combinations. The most promising strategies include multi-node pathway inhibition (e.g., PI3Kα + mTORC1/2) [3] or combining with other targeted agents, hormones, or chemotherapy to prevent feedback-driven resistance [3] [4].
  • Account for Metabolic Toxicities: Hyperglycemia is a class-effect of PI3K inhibition. Preclinical and clinical studies are now incorporating strategies like insulin-suppressing diets to mitigate this side-effect and improve the antitumor efficacy of these drugs [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

363.13313942 g/mol

Monoisotopic Mass

363.13313942 g/mol

Heavy Atom Count

27

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43J9Q56T3W

Wikipedia

Serabelisib

Dates

Last modified: 08-15-2023
1: Yea SS, So L, Mallya S, Lee J, Rajasekaran K, Malarkannan S, Fruman DA. Effects of novel isoform-selective phosphoinositide 3-kinase inhibitors on natural killer cell function. PLoS One. 2014 Jun 10;9(6):e99486. doi: 10.1371/journal.pone.0099486. eCollection 2014. PubMed PMID: 24915189; PubMed Central PMCID: PMC4051752.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharski JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2013 Feb 22;288(8):5718-31. doi: 10.1074/jbc.M112.379446. Epub 2012 Dec 28. PubMed PMID: 23275335; PubMed Central PMCID: PMC3581375.

Explore Compound Types